Product packaging for Poseltinib(Cat. No.:CAS No. 1353552-97-2)

Poseltinib

Cat. No.: B610169
CAS No.: 1353552-97-2
M. Wt: 470.5 g/mol
InChI Key: LZMJNVRJMFMYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Poseltinib is under investigation in clinical trial NCT02628028 (A Study of LY3337641 in Rheumatoid Arthritis).
This compound is an inhibitor of Bruton's tyrosine kinase (BTK) with potential anti-inflammatory activity. Upon administration, this compound inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents the activation of BTK-mediated inflammatory pathways.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
BTK inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26N6O3 B610169 Poseltinib CAS No. 1353552-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112972
Record name Poseltinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353552-97-2
Record name N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poseltinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poseltinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poseltinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POSELTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Poseltinib mechanism of action in B cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Poseltinib in B Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly HM71224) is a potent and selective, orally active, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase integral to B lymphocyte development, differentiation, and signaling.[2] this compound exerts its therapeutic effect by covalently binding to BTK, thereby blocking the B-cell antigen receptor (BCR) signaling pathway, which is a key driver of B-cell proliferation and survival.[3][4] This document provides a detailed overview of the mechanism of action of this compound in B cells, supported by quantitative data, experimental methodologies, and visual diagrams of the core signaling pathways.

Core Mechanism of Action in B Cells

The primary mechanism of action of this compound is the irreversible inhibition of BTK, a crucial enzyme in the BCR signaling cascade. In both healthy and malignant B cells, the binding of an antigen to the BCR initiates a signaling cascade that is essential for B-cell activation, proliferation, and survival.[2][5]

Upon BCR engagement, upstream kinases like LYN and SYK become activated, leading to the phosphorylation and activation of BTK. Activated BTK then acts as a scaffold and kinase, phosphorylating key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[6] The phosphorylation of PLCγ2 triggers a cascade involving calcium mobilization and Protein Kinase C (PKC) activation, ultimately leading to the activation of transcription factors such as NF-κB and NFAT.[2][7] These transcription factors drive the expression of genes necessary for B-cell activation and survival.[2][5]

This compound intervenes at a critical juncture in this pathway. By forming a covalent bond with the BTK protein, it effectively and irreversibly blocks its kinase activity.[3] This action prevents the autophosphorylation of BTK at tyrosine 223 (Y223) and, consequently, the transphosphorylation of its downstream targets, including PLCγ2 and the serine/threonine kinase AKT.[3] The inhibition of these signaling nodes effectively shuts down the BCR signaling pathway, preventing B-cell activation and promoting apoptosis in BTK-dependent cells.[3] High-dimensional analysis has confirmed that this compound has the most significant phosphorylation impact on stimulated B cells compared to other immune cell types like T cells and monocytes.[3]

Beyond the BCR pathway, this compound has also been shown to effectively inhibit signaling mediated by the Fc receptor (FcR) and Toll-like receptors (TLR), which also rely on BTK.

Signaling Pathway Diagram

The following diagram illustrates the B-Cell Receptor (BCR) signaling pathway and highlights the point of inhibition by this compound.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation (Activation) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT Phosphorylation This compound This compound This compound->BTK Inhibition Ca_PKC Ca²⁺ Mobilization & PKC Activation PLCg2->Ca_PKC NFkB NF-κB / NFAT Activation AKT->NFkB Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: this compound inhibits BTK, blocking downstream signaling.

Quantitative Data Presentation

The inhibitory activity and selectivity of this compound have been characterized in various biochemical and cellular assays. The data below is summarized from key studies.

Parameter Target/Cell Line Value Reference
IC₅₀ (Kinase Activity) Purified BTK Enzyme1.95 nM[1]
IC₅₀ (Biochemical Binding) Purified BTK Enzyme4.0 nM[3]
IC₅₀ (Cellular Activity) BTK Autophosphorylation (pY223)< 10 nM
IC₅₀ (Cellular Activity) PLCγ2 Phosphorylation< 10 nM
Kinase Selectivity ITK / BTK53-fold[3]
Kinase Selectivity JAK3 / BTK7.5-fold[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

In Vitro BTK Kinase Assay (Luminescent)

This protocol is adapted from standard biochemical kinase assays used to determine the IC₅₀ of an inhibitor against a purified enzyme.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

    • Reconstitute purified recombinant human BTK enzyme in kinase buffer to a working concentration (e.g., 2 ng/µL).

    • Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near the Kₘ for BTK.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO control.

    • Add 10 µL of the BTK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Assay) :

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phosphorylation Analysis by Flow Cytometry (Phosphoflow)

This protocol outlines a general method for assessing the phosphorylation status of intracellular signaling proteins in B cells following stimulation and inhibitor treatment.[3][4]

  • Cell Preparation and Treatment :

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI media at a concentration of 1x10⁷ cells/mL.

    • Pre-incubate cells with varying concentrations of this compound or DMSO vehicle control for 1 hour at 37°C.

  • B-Cell Stimulation :

    • Stimulate the B cells by adding a combination of anti-IgM and anti-CD40L to the cell suspension to cross-link the BCR.[3]

    • Incubate for a short time course (e.g., 2, 5, 15, and 60 minutes) at 37°C.

  • Fixation and Permeabilization :

    • Immediately stop the stimulation by fixing the cells with an equal volume of pre-warmed Cytofix buffer for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.

  • Staining :

    • Wash the cells twice with staining buffer (PBS with 1% BSA).

    • Incubate the cells with a cocktail of fluorescently-conjugated antibodies. This should include:

      • Surface Markers : Anti-CD19 or Anti-CD20 to identify B cells.

      • Phospho-specific Antibodies : Anti-BTK (pY223), Anti-PLCγ2 (pY759), Anti-AKT (pS473).

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis :

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a multi-parameter flow cytometer.

    • Gate on the B-cell population using the surface markers.

    • Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies within the B-cell gate for each treatment condition.

    • Determine the inhibitory effect of this compound by comparing the MFI of treated samples to the stimulated DMSO control.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Phosphoflow cytometry experiment described above.

Phosphoflow_Workflow start Start: Isolate PBMCs pretreat Pre-treatment: Incubate cells with this compound or DMSO for 1h start->pretreat stimulate Stimulation: Add anti-IgM + CD40L (Time Course: 2-60 min) pretreat->stimulate fix Fixation: Add Cytofix Buffer stimulate->fix perm Permeabilization: Add cold Perm Buffer fix->perm stain Intracellular Staining: Add antibody cocktail (Anti-CD19, Anti-pBTK, Anti-pPLCγ2) perm->stain acquire Data Acquisition: Run on Flow Cytometer stain->acquire analyze Data Analysis: Gate on B-Cells (CD19+) Quantify MFI of p-proteins acquire->analyze end End: Determine Inhibition analyze->end

Caption: Workflow for measuring B-cell signaling inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the BTK Inhibitory Profile of Poseltinib

This compound (also known as HM71224 and LY3337641) is an orally active, selective, and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a covalent inhibitor, it forms a bond with a cysteine residue within the active site of the BTK protein.[3] This irreversible binding leads to the potent and sustained inhibition of BTK's kinase activity. This compound has been investigated for its potential therapeutic effects in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.[1][4][5]

Mechanism of Action

This compound is designed to target the ATP-binding pocket of BTK with high affinity.[6][7] By irreversibly binding to a cysteine residue (Cys481) in the kinase domain, it effectively blocks the catalytic activity of BTK.[3][8] This inhibition disrupts downstream signaling pathways that are crucial for the activation, proliferation, and survival of B-cells.[9][10] Specifically, this compound has been shown to inhibit signaling mediated by the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[1]

Quantitative Inhibitory Profile

The inhibitory activity of this compound against BTK and other kinases has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

TargetAssay TypeIC50 (nM)Reference
BTK Kinase Assay1.95[1][2]
Biochemical Assay4.0[6][7]
TR-FRET Binding Assay1.1[11]
Biotinylated this compound Probe Biochemical Assay13.3[6][7]
BTK (in rat PBMCs) Molecular Probe Assay14.6 ± 3.3[6]

Kinase Selectivity Profile

This compound exhibits a degree of selectivity for BTK over other related kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

KinaseFold Selectivity vs. BTKReference
ITK 53x[6][7]
JAK3 7.5x[6][7]

This compound also demonstrates potent inhibitory activity against other members of the TEC kinase family, with IC50 values below 10 nM for BMX, TEC, and TXK.[6][7]

Impact on Downstream Signaling

This compound effectively suppresses the phosphorylation of BTK and key downstream signaling molecules, thereby blocking the signal transduction cascade.

| Phosphorylated Protein | Cellular Context | Effect of this compound | Reference | | :--- | :--- | :--- | | BTK (Y223) | Stimulated B-cells | Inhibition |[6] | | PLCγ2 (Y759) | Stimulated B-cells | Inhibition |[1][6] | | AKT (S473) | Stimulated B-cells | Inhibition |[6] | | STAT5 (Y694) | IL-2 Stimulated T-cells and NK cells | Inhibition |[6] |

High-dimensional phosphorylation analysis has confirmed that this compound has the most significant impact on B-cells stimulated with anti-IgM and CD40L.[6][12]

Experimental Protocols

The characterization of this compound's BTK inhibitory profile involved a range of in vitro and in vivo experimental methodologies.

Biochemical Kinase Assays
  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays were utilized to determine the biochemical IC50 values of this compound against a panel of kinases, including BTK, BMX, TEC, and TXK.[6][7] This method measures the inhibition of kinase activity by detecting changes in the FRET signal between a fluorescently labeled substrate and a phosphorylation-specific antibody.

Cellular Assays
  • High-Dimensional Phosphorylation Analysis (Phosphoflow Cytometry): To understand the impact of this compound on intracellular signaling networks, high-dimensional phosphoflow cytometry was employed.[6][12] This technique allows for the simultaneous measurement of multiple phosphorylated proteins at the single-cell level across various immune cell populations. Human peripheral blood mononuclear cells (PBMCs) were stimulated in the presence or absence of this compound, and the phosphorylation status of 94 different signaling nodes was analyzed to create a detailed inhibition fingerprint.[6][12]

  • Molecular Probe Assay: A molecular probe assay was conducted in rat PBMCs to assess the in vitro binding and target modulation of this compound to the BTK protein.[6]

In Vivo Studies and Clinical Trials
  • Collagen-Induced Arthritis (CIA) Models: The in vivo efficacy of this compound was evaluated in rodent models of rheumatoid arthritis.[1][6] Oral administration of this compound in both mouse and rat CIA models resulted in a dose-dependent improvement in arthritis severity.[6]

  • Phase I Clinical Trial: A first-in-human study in healthy volunteers was conducted to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[6][12] BTK occupancy in circulating PBMCs was a key PD marker, and the results showed a dose-dependent and persistent target engagement.[6][12] At a 40 mg dose, over 80% of BTK occupancy was sustained for up to 48 hours after the initial dose.[6][12]

  • Phase II Clinical Trial in Rheumatoid Arthritis: A Phase II study (RAjuvenate; NCT02628028) was initiated to assess the efficacy and safety of this compound in patients with active rheumatoid arthritis.[4][5][13] However, the study was terminated after an interim analysis indicated a low probability of demonstrating a significant clinical benefit compared to placebo.[4][5]

Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Complex cluster_downstream Downstream Signaling BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB Cell_Activity B-Cell Proliferation & Survival NFkB->Cell_Activity This compound This compound This compound->BTK

Caption: this compound inhibits the BTK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo & Clinical biochem Biochemical Assays (e.g., FRET) ic50 Determine IC50 & Selectivity biochem->ic50 cellular Cellular Assays (e.g., Phosphoflow) pathway Map Pathway Inhibition cellular->pathway animal Animal Models (e.g., CIA) ic50->animal pathway->animal efficacy Assess Efficacy animal->efficacy clinical Phase I/II Clinical Trials pkpd Evaluate PK/PD & Occupancy clinical->pkpd efficacy->clinical

Caption: Workflow for characterizing this compound's inhibitory profile.

References

The Discovery and Development of Poseltinib (HM71224): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poseltinib (also known as HM71224 and LY3337641) is a potent, selective, and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Hanmi Pharmaceutical and later licensed to Eli Lilly, this compound was investigated primarily for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][4] BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, making it an attractive therapeutic target for autoimmune conditions.[5][6] This technical guide details the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies.

Discovery and Mechanism of Action

This compound was rationally designed as a highly selective and potent inhibitor of BTK.[7] It forms an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, thereby permanently blocking its kinase activity.[5]

The primary mechanism of action of this compound is the inhibition of the B-cell receptor (BCR) signaling pathway.[1] BTK is a crucial component of this pathway, and its activation upon BCR engagement leads to a cascade of downstream signaling events that are essential for B-cell proliferation, differentiation, and survival.[5][8] By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals, including the phosphorylation of phospholipase C gamma 2 (PLCγ2).[1][6] This disruption of BCR signaling ultimately dampens the B-cell mediated immune response that contributes to the pathophysiology of autoimmune diseases like rheumatoid arthritis.[6]

Beyond the BCR pathway, this compound also inhibits signaling mediated by Fc receptors (FcR) and Toll-like receptors (TLR), further contributing to its anti-inflammatory properties.[1]

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

Kinase Inhibition Profile: this compound demonstrated potent and selective inhibition of BTK. The in vitro inhibitory activity was assessed using various kinase assays.

Target KinaseIC50 (nM)Selectivity vs. BTKReference
BTK 1.95 -[2][6]
BMX-0.3-fold[2]
TEC-2.3-fold[2]
TXK-2.4-fold[2]
ITK-53-fold[7]
JAK3-7.5-fold[7]

Table 1: In Vitro Kinase Inhibition Profile of this compound.

Cellular Activity: this compound effectively inhibited the phosphorylation of BTK and its downstream signaling molecule PLCγ2 in activated Ramos B lymphoma cells and primary human B cells in a dose-dependent manner.[6] Furthermore, it was shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β, by human monocytes.[1][6]

In Vivo Studies

The in vivo efficacy of this compound was primarily evaluated in animal models of rheumatoid arthritis, specifically the collagen-induced arthritis (CIA) model in both mice and rats.[6][7]

Collagen-Induced Arthritis (CIA) Model: Oral administration of this compound led to a significant and dose-dependent reduction in arthritis scores and prevented joint destruction in the murine CIA model.[6][7] In a rat CIA model, a dose of 3 mg/kg of this compound showed a significant anti-arthritic effect.[7] These studies demonstrated that this compound could effectively suppress the inflammatory processes and joint damage characteristic of arthritis in a living organism.

Animal ModelDosingKey FindingsReference
Mouse CIA1-30 mg/kg, p.o.Improved experimental arthritis and prevented joint destruction. Reduced serum IL-6, anti-collagen antibodies, and total IgG levels.[1][6]
Rat CIA3 mg/kg, p.o.Significantly reduced arthritis scores and prevented disease-induced weight loss.[7]

Table 2: Summary of In Vivo Efficacy of this compound in Arthritis Models.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKC PKCβ PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene This compound This compound This compound->BTK Inhibition

Caption: BCR signaling pathway and this compound's mechanism of action.

Experimental Workflow: In Vitro BTK Kinase Assay

The potency of this compound against BTK was determined using in vitro kinase assays. A typical workflow for such an assay is depicted below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant BTK Enzyme - Kinase Buffer - Substrate (e.g., Poly-GT) - ATP Incubate Incubate BTK with this compound Reagents->Incubate Compound Prepare this compound Serial Dilutions Compound->Incubate Initiate Initiate Kinase Reaction (Add Substrate/ATP) Incubate->Initiate Terminate Terminate Reaction Initiate->Terminate Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Terminate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Caption: Workflow for a typical in vitro BTK kinase inhibition assay.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

The in vivo efficacy of this compound was assessed using the CIA model, a widely accepted animal model for rheumatoid arthritis.

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Immunize1 Day 0: Primary Immunization (Type II Collagen in CFA) Immunize2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunize1->Immunize2 Treatment Daily Oral Administration: - Vehicle Control - this compound (e.g., 1, 3, 10 mg/kg) Immunize2->Treatment Onset of Arthritis Monitor Monitor Clinical Signs: - Arthritis Score - Body Weight Treatment->Monitor Endpoint Endpoint Analysis: - Histopathology of Joints - Serum Cytokine Levels - Anti-Collagen Antibody Titer Monitor->Endpoint

Caption: General workflow for a collagen-induced arthritis (CIA) study.

Clinical Development

This compound advanced into clinical trials to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase I Studies: In a first-in-human study with healthy volunteers, this compound was well-tolerated and exhibited dose-dependent and persistent BTK occupancy in peripheral blood mononuclear cells (PBMCs).[7] At a 40 mg dose, over 80% of BTK occupancy was maintained for up to 48 hours after the first dose, demonstrating effective target engagement.[7]

Phase II Studies: A two-part, Phase II study (RAjuvenate; NCT02628028) was initiated to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis.[9][10] Part A assessed safety and tolerability in patients with mildly active RA, and no significant safety signals were identified that would preclude continuation to Part B.[10]

Part B enrolled patients with moderate-to-severe RA who were randomized to receive 5 mg, 10 mg, or 30 mg of this compound or a placebo once daily for 12 weeks.[10] However, the study was terminated prematurely after an interim analysis revealed a low probability of demonstrating a statistically significant benefit over placebo.[9][10] There was no significant difference in the primary endpoint, the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20), between any of the this compound dose groups and the placebo group at week 12.[9][10]

Conclusion

This compound is a potent and selective irreversible BTK inhibitor that demonstrated a clear mechanism of action and promising preclinical efficacy in animal models of rheumatoid arthritis. It effectively inhibited BTK and downstream signaling pathways in vitro and in vivo. Despite successful target engagement demonstrated in Phase I clinical trials, a Phase II study in patients with rheumatoid arthritis was discontinued due to a lack of clinical efficacy.[9] While the development of this compound for rheumatoid arthritis has been halted, the compound's profile provides valuable insights into the therapeutic potential and challenges of targeting BTK in autoimmune diseases.

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard kinase assay methodologies.

  • Reagent Preparation : Recombinant human BTK enzyme, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT), a peptide substrate (e.g., poly(Glu, Tyr)), and ATP are prepared.[11] this compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction : The BTK enzyme is pre-incubated with the various concentrations of this compound in a 96- or 384-well plate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiation : The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection : The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo™), which measure ADP production, or fluorescence-based assays (e.g., LanthaScreen™), which use time-resolved fluorescence resonance energy transfer (TR-FRET).[11][12]

  • Data Analysis : The signal from each well is measured, and the data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using a nonlinear regression curve fit.

Collagen-Induced Arthritis (CIA) in Mice (General Protocol)

This protocol is a generalized representation based on standard CIA methodologies.[13][14][15][16]

  • Animals : Male DBA/1 mice, typically 7-8 weeks old, are used as they are highly susceptible to CIA.[13][15]

  • Reagent Preparation : Type II collagen (e.g., from chicken or bovine) is dissolved in acetic acid and emulsified with Complete Freund's Adjuvant (CFA) for the primary immunization and with Incomplete Freund's Adjuvant (IFA) for the booster.[15]

  • Induction of Arthritis :

    • Day 0 : Mice receive a primary intradermal injection at the base of the tail with an emulsion of type II collagen and CFA.[15]

    • Day 21 : A booster injection of type II collagen emulsified in IFA is administered.[15]

  • Treatment : Following the onset of clinical signs of arthritis (typically around day 25-28), mice are randomized into treatment groups. This compound is formulated for oral gavage and administered daily at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation without the active compound.

  • Clinical Assessment : Mice are monitored several times a week for the signs of arthritis. Each paw is scored on a scale of 0-4 based on the severity of swelling and erythema, for a maximum clinical score of 16 per mouse. Body weight is also recorded.

  • Endpoint Analysis : At the end of the study (e.g., day 42-56), mice are euthanized.

    • Histopathology : Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone/cartilage erosion.[7]

    • Serology : Blood is collected to measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.[1]

References

Poseltinib: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poseltinib (formerly HM71224 and LY3337641) is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. The information is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide. It belongs to the class of pyrimidine derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₆H₂₆N₆O₃[1][2]
Molecular Weight 470.52 g/mol [1][2]
CAS Number 1353552-97-2[3]
Appearance Solid
Solubility Soluble in DMSO[4]
InChI Key LZMJNVRJMFMYQS-UHFFFAOYSA-N[3]
SMILES C=CC(=O)Nc1cccc(Oc2nc(Nc3ccc(N4CCN(C)CC4)cc3)nc3ccoc23)c1[3]

Mechanism of Action: Inhibition of BTK Signaling

This compound is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.

Targeting the B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for B-cell activation, proliferation, and antibody production. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. This compound exerts its therapeutic effect by disrupting this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene This compound This compound This compound->BTK Irreversible Inhibition

Caption: this compound's inhibition of the BCR signaling pathway.

Covalent Binding to BTK

This compound forms a covalent bond with the cysteine residue at position 481 (Cys-481) in the active site of BTK. This irreversible binding effectively blocks the kinase activity of BTK, thereby halting the downstream signaling cascade.

Kinase Selectivity

This compound exhibits high selectivity for BTK.

Table 2: Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)Selectivity vs. BTKReference(s)
BTK 1.95-[4]
BMX -0.3-fold[4]
TEC -2.3-fold[4]
TXK -2.4-fold[4]

Preclinical and Clinical Data

Preclinical Studies

This compound has been evaluated in animal models of autoimmune diseases, demonstrating its potential therapeutic efficacy.

In a rat model of collagen-induced arthritis, oral administration of this compound resulted in a dose-dependent reduction in arthritis severity.[1] Treatment with 1 mg/kg and 3 mg/kg of this compound significantly inhibited bone and cartilage disruption.[1]

Table 3: Preclinical Pharmacokinetics of this compound in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Reference(s)
11231.0345[1]
34561.01234[1]
1015672.05678[1]
Clinical Trials

A Phase I, randomized, placebo-controlled, double-blind study (NCT01765478) was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult male volunteers.[1] The study demonstrated dose-dependent and persistent BTK occupancy in peripheral blood mononuclear cells (PBMCs).[1] At a 40 mg dose, over 80% BTK occupancy was maintained for up to 48 hours after the first dose.[1]

A Phase II, randomized, double-blind, placebo-controlled trial (RAjuvenate; NCT02628028) evaluated the efficacy and safety of this compound in adults with active rheumatoid arthritis.[5][6] The study was terminated prematurely after an interim analysis revealed a low probability of demonstrating a significant clinical benefit.[5][6] There was no statistically significant difference in the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 12 between the this compound and placebo groups.[5][6]

Experimental Protocols

General Workflow for Assessing BTK Inhibition

BTK_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials biochem Biochemical Assay (e.g., TR-FRET) cell_based Cell-Based Assay (e.g., B-cell stimulation) biochem->cell_based animal_model Animal Model of Disease (e.g., CIA in rats) cell_based->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd phase1 Phase I (Safety, PK/PD) pk_pd->phase1 phase2 Phase II (Efficacy, Safety) phase1->phase2

Caption: General experimental workflow for evaluating a BTK inhibitor.

Collagen-Induced Arthritis (CIA) in Rats (General Protocol)
  • Animal Model: Male Lewis rats (7-weeks old) are typically used.[1]

  • Induction of Arthritis:

    • An emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) is prepared.[1]

    • Rats are immunized via intradermal injection at the base of the tail.[1]

    • A booster immunization is given 7 days later.[1]

  • Treatment: this compound is administered orally once daily for a specified duration (e.g., 9 consecutive days) after the onset of arthritis.[1]

  • Assessment:

    • Clinical Scoring: Each paw is graded on a scale of 0-4 based on erythema, swelling, and joint flexion.[1]

    • Histopathology: Joint tissues are collected at the end of the study for histological analysis to assess bone and cartilage disruption.[1]

Western Blot for Phospho-PLCγ2 (General Protocol)
  • Cell Culture and Treatment: B-cells (e.g., Ramos cells) are stimulated to activate the BCR signaling pathway in the presence or absence of this compound.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to p-PLCγ2 is quantified to determine the effect of this compound on PLCγ2 phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of BTK. It effectively inhibits the BCR signaling pathway, a key driver of B-cell mediated autoimmune diseases. While preclinical studies demonstrated its potential efficacy in models of arthritis, a Phase II clinical trial in rheumatoid arthritis was terminated due to a lack of clinical benefit. Further investigation into the therapeutic potential of this compound in other B-cell-driven diseases may be warranted. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

A Technical Guide to the Preclinical Profile of Poseltinib: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Poseltinib, a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor. The data presented herein is derived from key preclinical studies, primarily focusing on the collagen-induced arthritis (CIA) rat model, a well-established animal model for rheumatoid arthritis. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of autoimmune diseases.

Introduction to this compound

This compound (formerly known as HM71224) is an orally active small molecule that demonstrates potent and selective inhibition of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor signaling pathways, playing a crucial role in B-cell activation, proliferation, and survival. By irreversibly binding to BTK, this compound effectively blocks these signaling cascades, leading to the suppression of B-cell and monocyte activation. This mechanism of action underlies its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies of this compound were conducted in a rat model of collagen-induced arthritis (CIA). Oral administration of this compound resulted in dose-dependent plasma concentrations.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in CIA model rats following oral administration at doses of 0.3, 1, and 3 mg/kg.

Parameter0.3 mg/kg1 mg/kg3 mg/kg
Cmax (ng/mL) 1.5 ± 0.57.3 ± 3.322.6 ± 2.3
Tmax (hr) 0.6 ± 0.30.5 ± 0.01.4 ± 1.8
AUClast (ng·hr/mL) 2.0 ± 1.810.0 ± 3.649.9 ± 10.4

Data are presented as mean ± standard deviation.

This compound exhibited nonproportional pharmacokinetics over the tested dose range. The increases in AUClast and Cmax were greater than the proportional increase in the dose.

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound were evaluated by assessing its target engagement (BTK occupancy) and downstream signaling inhibition in the rat CIA model.

In Vitro Potency

This compound demonstrated potent in vitro inhibition of BTK.

AssayIC50
BTK Kinase Assay 1.95 nM
BTK Target Modulation in Rat PBMCs 14.6 ± 3.3 nM
In Vivo Target Engagement and Efficacy

Treatment with this compound in the rat CIA model resulted in a dose- and time-dependent BTK occupancy and inhibition of BTK phosphorylation in splenocytes. A dose of 3 mg/kg led to complete BTK occupancy at 12 and 24 hours post-administration. This target engagement correlated with a significant, dose-dependent reduction in arthritis scores.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: BTK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway, which is crucial for B-cell activation. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCy2 PLCγ2 BTK->PLCy2 phosphorylates AKT AKT BTK->AKT phosphorylates NFkB NF-κB PLCy2->NFkB activates AKT->NFkB activates Gene Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene This compound This compound This compound->BTK inhibits

Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Rat Model

The following diagram outlines the typical workflow for evaluating the efficacy of a compound like this compound in the rat CIA model.

CIA_Workflow cluster_protocol Collagen-Induced Arthritis (CIA) Rat Model Protocol cluster_endpoints Endpoints start Day 0: Primary Immunization (Bovine Type II Collagen) boost Day 7: Booster Immunization start->boost onset Day ~13: Arthritis Onset boost->onset random Randomization onset->random treat Treatment Period (e.g., 9 consecutive days) random->treat eval Evaluation treat->eval eval->treat Daily Scoring clinical Arthritis Score eval->clinical hist Histopathology eval->hist pk Pharmacokinetics eval->pk pd Pharmacodynamics (BTK Occupancy) eval->pd

Caption: Workflow for the rat collagen-induced arthritis (CIA) model.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis and subsequent treatment with this compound.

  • Animal Model: Male Lewis rats are typically used.

  • Primary Immunization (Day 0): Rats are immunized at the base of the tail with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's Incomplete Adjuvant).

  • Booster Immunization (Day 7): A second immunization with the collagen emulsion is administered.

  • Arthritis Development and Scoring: The incidence of arthritis typically reaches around 79% by day 6 after the booster. Animals are monitored, and arthritis severity is scored by grading each paw based on erythema, swelling, and joint flexion.

  • Randomization and Treatment: Once a certain average clinical score is reached, rats are randomized into treatment groups. This compound is administered orally once daily for a specified period (e.g., 9 consecutive days) at doses of 0.3, 1, or 3 mg/kg.

  • Pharmacokinetic Analysis: On the final day of treatment, blood samples are collected at various time points after the last dose to determine plasma concentrations of this compound.

  • Pharmacodynamic Analysis: Splenocytes are collected to measure BTK occupancy and the inhibition of BTK phosphorylation.

BTK Occupancy Assay

This assay measures the extent to which this compound is bound to its target, BTK.

  • Sample Preparation: Splenocytes from treated and control animals are isolated and lysed.

  • Detection of Free BTK: A biotinylated probe that binds to the same site as this compound is added to the cell lysates. This probe will only bind to BTK that is not already occupied by this compound.

  • Quantification: The amount of biotinylated probe bound to BTK is quantified, typically using an ELISA-based method.

  • Calculation of Occupancy: BTK occupancy is calculated by comparing the amount of free BTK in the treated samples to that in the vehicle-treated control samples.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of BTK, leading to desirable pharmacokinetic and pharmacodynamic profiles in a rat model of arthritis. The dose-dependent target engagement and subsequent efficacy in reducing disease severity provide a strong rationale for its clinical development in the treatment of autoimmune diseases. The information presented in this guide, including the quantitative data, signaling pathways, and experimental protocols, offers a solid foundation for further research and development of this compound and other BTK inhibitors.

In Vitro Kinase Selectivity Profile of Poseltinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (formerly known as HM71224 and LY3337641) is a potent and selective, orally active, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, making it a key therapeutic target for autoimmune diseases like rheumatoid arthritis.[1][2] This technical guide provides a comprehensive overview of the in vitro kinase selectivity panel for this compound, including detailed experimental protocols and a summary of its inhibitory activity against a range of kinases.

Kinase Selectivity Panel Data

This compound has been demonstrated to be a highly potent inhibitor of BTK with an IC50 value of 1.95 nM.[3][4] Its selectivity has been assessed against a panel of other kinases, revealing a targeted profile with significant potency against a few related kinases. The following table summarizes the available quantitative data on this compound's kinase inhibition.

Kinase TargetIC50 (nM)Selectivity vs. BTK (Fold)Assay Method
BTK 1.95 1 FRET-based Assay
BMX-0.3FRET-based Assay
TEC-2.3FRET-based Assay
TXK-2.4FRET-based Assay
ITK-53Not Specified
JAK3-7.5Not Specified
EGFR>1000>512Cell-based Assay

Note: A comprehensive kinase inhibition profile of this compound against over 85 kinases was performed using a Fluorescence Resonance Energy Transfer (FRET) method; however, the complete dataset is not publicly available.[3] The data for BMX, TEC, and TXK represent the fold selectivity relative to BTK, as specific IC50 values were not provided in the available literature.

Experimental Protocols

The determination of the in vitro kinase selectivity of this compound involves robust and standardized biochemical assays. The following are detailed methodologies for two common types of assays used in kinase profiling.

FRET-Based Kinase Assay (e.g., Z'-LYTE™)

This assay format is widely used for determining kinase activity by measuring the phosphorylation of a synthetic peptide substrate.

Principle: The assay utilizes a peptide substrate labeled with a FRET pair (a donor and an acceptor fluorophore). In the absence of phosphorylation, the peptide is cleaved by a protease, separating the FRET pair and resulting in a low FRET signal. When the kinase phosphorylates the substrate, it becomes resistant to proteolytic cleavage, keeping the FRET pair in proximity and generating a high FRET signal. The ratio of the donor to acceptor emission is calculated to determine the extent of phosphorylation.

Materials:

  • Recombinant human kinase (e.g., BTK)

  • Z'-LYTE™ Kinase Assay Kit, including:

    • Tyrosine or Serine/Threonine peptide substrate

    • ATP solution

    • Development Reagent-A

    • Stop Reagent

  • This compound (or other test compounds) diluted in DMSO

  • Assay plates (e.g., black 384-well plates)

  • Plate reader capable of measuring fluorescence resonance energy transfer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase, the FRET-peptide substrate, and the test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Development:

    • Add the Development Reagent-A to each well. This reagent contains a site-specific protease that will cleave the unphosphorylated substrate.

    • Incubate at room temperature for 60 minutes.

  • Stopping the Reaction: Add the Stop Reagent to each well to terminate the development reaction.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). The percent inhibition is determined relative to control wells (containing DMSO vehicle). IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic model.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Recombinant human kinase

  • Substrate (protein or peptide) specific to the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit, including:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • This compound (or other test compounds) diluted in DMSO

  • Assay plates (e.g., white 384-well plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

  • Kinase Reaction:

    • Combine the kinase, its substrate, and the test compound in the wells of the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of light generated is proportional to the amount of ADP produced. Calculate the percent inhibition based on the luminescence signal in the presence of the inhibitor compared to the control (DMSO). Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a suitable dose-response curve.

Visualizations

Experimental Workflow for In Vitro Kinase Selectivity Profiling

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound Compound Dilution (this compound) incubation Kinase Reaction Incubation compound->incubation Add to Plate kinase_plate Kinase Panel Plate (Array of Kinases) kinase_plate->incubation reagents Assay Reagents (ATP, Substrate) reagents->incubation signal_dev Signal Development (e.g., ADP-Glo Reagent) incubation->signal_dev Stop Reaction read_plate Plate Reading (Luminescence/Fluorescence) signal_dev->read_plate Measure Signal data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis Raw Data selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile Calculated Values G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR BCR / FcR BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation AKT AKT BTK->AKT Phosphorylation Calcium Ca²⁺ Mobilization PLCG2->Calcium Gene Gene Expression (e.g., Cytokines) AKT->Gene Calcium->Gene This compound This compound This compound->BTK Inhibition

References

Poseltinib's Effect on the BCR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (also known as HM71224 and LY3337641) is an orally active, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, differentiation, and activation. Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the BCR signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by covalently binding to the cysteine residue (Cys-481) in the active site of BTK. This irreversible binding blocks the kinase activity of BTK, thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates. The inhibition of BTK by this compound effectively abrogates the signal transduction from the B-cell receptor, leading to the suppression of B-cell activation, proliferation, and survival.

BCR Signaling Pathway and this compound's Point of Intervention

The binding of an antigen to the B-cell receptor initiates a signaling cascade. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimers by Src family kinases such as LYN. This creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates adaptor proteins, including B-cell linker protein (BLNK). This signalosome assembly recruits and activates BTK.

Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for B-cell survival and proliferation.

This compound's irreversible binding to BTK serves as a critical choke point in this pathway, preventing the activation of PLCγ2 and all subsequent downstream signaling events.

BCR_Signaling_Pathway BCR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BLNK BLNK SYK->BLNK BTK BTK BLNK->BTK PLCg2 PLCg2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca++ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling (NF-κB, MAPK) Ca_Mobilization->Downstream_Signaling PKC_Activation->Downstream_Signaling B_Cell_Response B-Cell Activation, Proliferation, Survival Downstream_Signaling->B_Cell_Response This compound This compound This compound->BTK Inhibition

Caption: this compound's mechanism of action within the BCR signaling pathway.

Data Presentation

The efficacy and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
BTKKinase Assay1.95[1][2]
BTK AutophosphorylationCellular Assay<10[1]
PLCγ2 PhosphorylationCellular Assay<10[1]
BTK (in molecular probe assay)Cellular Assay14.6 ± 3.3[3]
BTK (in TR-FRET binding assay)Biochemical Assay1.1[4]
Mino cell growthCellular Assay12[4]
MOLM-14 cell growthCellular Assay2900[4]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Selectivity vs. BTK (fold)Reference
BTK1.951[2]
BMX<10~0.3[2][3]
TEC<10~2.3[2][3]
TXK<10~2.4[2][3]
ITK>10~53[3]
JAK3>10~7.5[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound on the BCR signaling pathway.

BTK Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Kinase_Assay_Workflow BTK Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant BTK enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) Poseltinib_Dilution Prepare serial dilutions of this compound Incubation Incubate BTK enzyme with this compound dilutions Poseltinib_Dilution->Incubation Initiation Initiate kinase reaction by adding ATP and substrate Incubation->Initiation Reaction_Incubation Incubate at 30°C to allow phosphorylation Initiation->Reaction_Incubation Termination Terminate reaction and add detection reagent (e.g., Kinase-Glo®) Reaction_Incubation->Termination Luminescence Measure luminescence to quantify remaining ATP Termination->Luminescence IC50_Calc Calculate IC50 value from dose-response curve Luminescence->IC50_Calc

Caption: Workflow for a typical biochemical BTK kinase inhibition assay.

Protocol:

  • Reagent Preparation : Prepare kinase assay buffer, recombinant human BTK enzyme solution, ATP solution, and a substrate solution (e.g., poly(Glu,Tyr) peptide).

  • Compound Dilution : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction :

    • Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add the BTK enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection :

    • Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of remaining ATP.

    • Add the Kinase-Glo® reagent to each well and incubate at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescence signal is converted to percent inhibition relative to the vehicle control.

    • The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Western Blotting for Phosphorylation of Downstream Targets

This method is used to assess the effect of this compound on the phosphorylation status of BTK and its downstream substrates, such as PLCγ2 and AKT, in a cellular context.

Western_Blot_Workflow Western Blot Workflow for Phospho-Protein Analysis Cell_Culture Culture B-cells (e.g., Ramos) Treatment Treat cells with this compound or vehicle Cell_Culture->Treatment Stimulation Stimulate with anti-IgM to activate BCR signaling Treatment->Stimulation Lysis Lyse cells and collect protein extracts Stimulation->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p-BTK, anti-p-PLCγ2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

Caption: A generalized workflow for Western blot analysis of protein phosphorylation.

Protocol:

  • Cell Culture and Treatment :

    • Culture a B-cell line (e.g., Ramos lymphoma cells) in appropriate media.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • BCR Stimulation :

    • Stimulate the B-cells with an anti-IgM antibody to cross-link the BCR and activate the signaling pathway.

  • Protein Extraction :

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to reduce non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-BTK (Y223), anti-phospho-PLCγ2 (Y759)). Also, probe separate blots with antibodies against the total forms of these proteins as loading controls.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis :

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for BTK Occupancy

This assay measures the percentage of BTK molecules in a cell that are bound by an irreversible inhibitor like this compound.

Protocol:

  • Cell Preparation :

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • In Vitro Dosing :

    • Treat the PBMCs with varying concentrations of this compound or a vehicle control and incubate.

  • Cell Lysis :

    • Lyse the cells to release the intracellular contents, including BTK.

  • BTK Occupancy Measurement :

    • A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • This involves a labeled probe that binds to the same site on BTK as this compound. The binding of this probe is competed by the presence of this compound.

    • The TR-FRET signal is inversely proportional to the amount of this compound-bound BTK.

    • Total BTK can be measured in a parallel assay.

  • Data Analysis :

    • The percentage of BTK occupancy is calculated based on the reduction in the probe's signal in the presence of this compound, relative to the total BTK signal.

Conclusion

This compound is a potent and selective irreversible inhibitor of BTK that effectively blocks BCR signaling. By covalently binding to BTK, it prevents the phosphorylation of key downstream effectors such as PLCγ2 and AKT, thereby inhibiting B-cell activation and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on BTK inhibitors and their role in B-cell-mediated diseases. While this compound showed promise in preclinical studies, its clinical development for rheumatoid arthritis was discontinued due to a lack of significant efficacy in a Phase 2 trial.[5][6][7] Nevertheless, the study of this compound has contributed to the understanding of BTK's role in autoimmune diseases and the broader field of targeted therapies.

References

Poseltinib: A Technical Overview of Early-Stage Research in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (formerly HM71224 and LY3337641) is an orally available, irreversible, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the signaling pathways of various immune cells, particularly B lymphocytes, and has emerged as a key therapeutic target for autoimmune diseases.[2][3] Dysregulation of B cell signaling is a hallmark of many autoimmune conditions, contributing to autoantibody production and inflammation.[4] This technical guide provides an in-depth overview of the early-stage research on this compound for the treatment of autoimmune diseases, consolidating preclinical and early clinical data, experimental methodologies, and an analysis of its mechanism of action.

Mechanism of Action

This compound is a selective and irreversible inhibitor of BTK.[1] It forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to sustained inhibition.[2] By blocking BTK, this compound effectively disrupts the B cell receptor (BCR) signaling cascade.[1] This interference has been shown to inhibit the phosphorylation of BTK itself, as well as downstream signaling molecules such as Phospholipase C gamma 2 (PLCγ2) and Protein Kinase B (AKT).[1][2] The inhibition of these pathways ultimately leads to a reduction in B cell activation and proliferation, and a decrease in the production of pro-inflammatory cytokines.[1][4]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

This compound Signaling Pathway BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT This compound This compound This compound->BTK Inhibits NFkB NF-κB Activation PLCg2->NFkB AKT->NFkB Cell_Activation B Cell Activation, Proliferation, and Cytokine Production NFkB->Cell_Activation

This compound's inhibition of the BTK signaling cascade.

Data Presentation

Kinase Selectivity

This compound has demonstrated high selectivity for BTK. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against BTK and other kinases.

KinaseIC50 (nM)Selectivity vs. BTK (fold)
BTK 1.95 - 4.0 [1][2][5]-
BMX~5.85[6]0.3[6]
TEC~4.49[6]2.3[6]
TXK~4.68[6]2.4[6]
ITK> 212[2]53[2]
JAK3> 30[2]7.5[2]
Preclinical Efficacy in Autoimmune Models

This compound has shown efficacy in animal models of rheumatoid arthritis and systemic lupus erythematosus (SLE).

Animal ModelKey FindingsReference
Collagen-Induced Arthritis (CIA) in Mice and Rats Dose-dependently improved arthritis severity and prevented joint destruction.[2][4][2][4]
MRL/lpr Mouse Model of SLE Reduced overactivity of B cells, alleviating the development of SLE and lupus nephritis.[1][1]
Phase I Clinical Trial in Healthy Volunteers (NCT01765478)

A Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult male volunteers.[2]

DoseKey Pharmacodynamic FindingReference
40 mg>80% BTK occupancy maintained for up to 48 hours after the first dose.[2][5][2][5]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from this study are not publicly available in structured tables.

Phase II Clinical Trial in Rheumatoid Arthritis (RA) (NCT02628028)

A Phase II study (RAjuvenate) was initiated to evaluate the efficacy and safety of this compound in patients with active RA.[7][8] The study was terminated due to a low likelihood of demonstrating significant efficacy.[7][8]

Treatment ArmACR20 Response at Week 12Statistical Significance vs. Placebo
This compound 5 mgNot Statistically SignificantP > 0.05
This compound 10 mgNot Statistically SignificantP > 0.05
This compound 30 mgNot Statistically SignificantP > 0.05
Placebo--

Experimental Protocols

Detailed, step-by-step protocols for the preclinical studies with this compound are not publicly available. However, based on standard methodologies and the available literature, the following sections outline the likely experimental approaches.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis. The general protocol involves the following steps:

  • Induction of Arthritis : Wistar rats or DBA/1 mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[9][10] A booster injection is typically given at a later time point (e.g., day 7 or 21).[9][10]

  • Treatment : this compound or a vehicle control is administered orally, typically starting before or at the onset of clinical signs of arthritis.[1]

  • Assessment : The severity of arthritis is monitored over time using a clinical scoring system that evaluates paw swelling, erythema, and joint mobility.[9] Histopathological analysis of the joints is often performed at the end of the study to assess inflammation, pannus formation, cartilage damage, and bone erosion.[11]

In Vitro Cytokine Production Assay

This assay is used to determine the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

  • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.[12] Monocytes can be further purified from the PBMC population.

  • Cell Culture and Stimulation : The isolated cells are cultured in the presence of various concentrations of this compound or a vehicle control.[1] The cells are then stimulated with an agent known to induce cytokine production, such as lipopolysaccharide (LPS) or immune complexes.[1]

  • Cytokine Measurement : After a defined incubation period, the cell culture supernatants are collected. The concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[13][14]

Experimental Workflow Diagram

The following diagram outlines a typical preclinical experimental workflow for evaluating a compound like this compound.

Preclinical Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Development Kinase_Assay Kinase Selectivity Assay (IC50) Cell_Assay Cell-Based Assays (e.g., Cytokine Production) Kinase_Assay->Cell_Assay Animal_Model Animal Model of Autoimmune Disease (e.g., CIA) Cell_Assay->Animal_Model Efficacy_Assessment Efficacy Assessment (Clinical & Histological) Animal_Model->Efficacy_Assessment Phase_I Phase I Clinical Trial (Healthy Volunteers) Efficacy_Assessment->Phase_I PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Phase_I->PK_PD

A generalized workflow for preclinical to early clinical research.

Conclusion

Early-stage research on this compound has established its role as a potent and selective inhibitor of BTK with a clear mechanism of action on the B cell receptor signaling pathway. Preclinical studies in animal models of rheumatoid arthritis and lupus demonstrated its potential anti-inflammatory and disease-modifying effects. However, a Phase II clinical trial in rheumatoid arthritis was terminated for lack of efficacy, raising questions about its therapeutic potential in this indication. Further investigation into other autoimmune diseases, such as systemic lupus erythematosus, was planned. The available data provides a solid foundation for understanding the preclinical profile of this compound, although a lack of detailed, publicly available clinical pharmacokinetic and pharmacodynamic data limits a full assessment of its clinical properties. Future research may explore the potential of this compound in other B-cell-mediated autoimmune diseases or in combination with other therapeutic agents.

References

Poseltinib Target Engagement and Binding Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (also known as HM71224 and LY3337641) is a potent and selective, orally active, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[2] By targeting BTK, this compound effectively modulates B-cell activity, giving it therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.[3][4] This technical guide provides a comprehensive overview of this compound's target engagement, binding kinetics, and mechanism of action, supported by experimental data and protocols.

Target Profile and Binding Affinity

This compound was designed for high-affinity binding to the ATP-binding pocket of BTK.[3] It acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) within the BTK active site.[2][4] This covalent modification leads to sustained inhibition of BTK activity.

Quantitative Data on Target Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays, with key IC50 values summarized in the tables below.

Assay Type Target/System IC50 (nM) Reference
Biochemical Kinase AssayRecombinant BTK1.95[1][5]
Biochemical AssayBTK4.0[3][6]
Biochemical AssayBiotinylated BTK Probe13.3[3][6]
Molecular Probe AssayBTK in rat PBMCs14.6 ± 3.3[3]
TR-FRET based binding kinetics assayRecombinant BTK1.1 (after 2h incubation)[7]
Cell-based AssayAutophosphorylation of BTK< 10[1]
Cell-based AssayPhosphorylation of PLCγ2< 10[1]
Table 1: Biochemical and Cellular IC50 Values for this compound.
Kinase Selectivity Fold vs BTK (IC50) Reference
BMX0.3[5]
TEC2.3[5]
TXK2.4[5]
ITK53[3][6]
JAK37.5[3][6]
Table 2: Kinase Selectivity Profile of this compound.

Note on Binding Kinetics: While IC50 values provide a measure of inhibitory potency, a complete understanding of an irreversible inhibitor requires the determination of the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). The ratio of these two values, kinact/KI, represents the efficiency of covalent bond formation. Despite a thorough literature search, specific kinact/KI values for this compound were not found in the public domain.

Mechanism of Action: Modulation of the B-Cell Receptor Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a crucial role in signal amplification. This compound's irreversible binding to BTK blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates such as phospholipase C gamma 2 (PLCγ2).[1] This disruption of the signaling cascade ultimately inhibits B-cell activation, proliferation, and survival.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN 2. Activation SYK SYK LYN->SYK 3. Phosphorylation BTK BTK SYK->BTK 4. Activation PLCg2 PLCγ2 BTK->PLCg2 5. Phosphorylation This compound This compound This compound->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR 1. Binding

BCR Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Biochemical BTK Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of BTK in a purified system.

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • Fluorescently labeled peptide substrate

    • ATP

    • This compound (or other test compounds)

    • Assay buffer

    • Stop solution

    • Development Reagent A

    • Microplate reader

  • Procedure:

    • A mixture of BTK enzyme, peptide substrate, ATP, and varying concentrations of this compound is incubated at room temperature for a specified period (e.g., 1 hour).

    • Development Reagent A is added to the wells, and the incubation continues for another hour.

    • A stop solution is added to terminate the reaction.

    • The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 445 nm and 520 nm).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

TR-FRET Based Binding Kinetics Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of inhibitors to their target protein.

  • Reagents and Materials:

    • His-tagged recombinant BTK

    • Terbium (Tb)-labeled anti-His antibody (donor fluorophore)

    • BODIPY-labeled BTK tracer (acceptor fluorophore)

    • This compound (or other test compounds)

    • Assay buffer

    • TR-FRET compatible microplate reader

  • Procedure:

    • Serial dilutions of this compound are prepared.

    • A mixture of His-BTK, Tb-anti-His antibody, and the BTK-BODIPY tracer is prepared.

    • The this compound dilutions are mixed with the BTK/antibody/tracer mixture in a microplate.

    • The plate is incubated for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.

    • The TR-FRET signal is measured using a microplate reader. The signal is generated when the donor and acceptor fluorophores are in close proximity due to the tracer binding to BTK.

    • The IC50 value is determined by the concentration of this compound that causes a 50% reduction in the TR-FRET signal, indicating displacement of the tracer.[7]

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_pos Prepare serial dilutions of this compound mix Mix this compound dilutions with BTK mixture in microplate prep_pos->mix prep_btk Prepare mixture of: - His-BTK - Tb-anti-His - BTK-BODIPY tracer prep_btk->mix incubate Incubate for 2 hours at room temperature mix->incubate read Measure TR-FRET signal with a plate reader incubate->read analyze Calculate IC50 from signal reduction read->analyze BTK_Occupancy_Workflow cluster_cell_treatment Cell Treatment cluster_quantification Quantification of Unoccupied BTK cluster_analysis Data Analysis isolate_pbmcs Isolate PBMCs treat_this compound Incubate PBMCs with varying concentrations of this compound (1h, 37°C) isolate_pbmcs->treat_this compound add_probe Add covalent biotinylated BTK probe (1h, 37°C) treat_this compound->add_probe lyse_cells Lyse cells add_probe->lyse_cells alphascreen Quantify biotinylated BTK using AlphaScreen with anti-BTK antibody lyse_cells->alphascreen read_plate Measure signal at 615 nm alphascreen->read_plate calculate_occupancy Calculate % BTK Occupancy read_plate->calculate_occupancy

References

Methodological & Application

Application Notes and Protocols: Poseltinib for in vitro BTK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poseltinib (also known as HM71224) is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3] This document provides detailed protocols for an in vitro biochemical assay to determine the inhibitory activity of this compound against BTK, along with its selectivity profile against other kinases.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-lymphocyte development, differentiation, and activation.[4] Upon B-cell receptor (BCR) engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors that govern cell proliferation and survival.[1][5] this compound is an orally active small molecule that irreversibly binds to BTK, inhibiting its kinase activity.[2] In vitro studies have demonstrated that this compound effectively blocks the autophosphorylation of BTK and the phosphorylation of its downstream substrates.[2]

Data Presentation

The inhibitory activity of this compound against BTK and other related kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

KinaseIC50 (nM)Assay TypeNotes
BTK 1.95 - 4.0 Biochemical Kinase AssayPrimary target.[1][2][6][7]
BMX<10FRETMember of the TEC kinase family.[1][6]
TEC<10FRETMember of the TEC kinase family.[1][6]
TXK<10FRETMember of the TEC kinase family.[1][6]
ITK~103.35FRET53-fold less sensitive than BTK.[1]
JAK3~14.6ADP-Glo7.5-fold less sensitive than BTK.[1]

Signaling Pathway

The following diagram illustrates the simplified B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation This compound This compound This compound->BTK DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Ca_PKC Ca²⁺ Mobilization PKC Activation DAG_IP3->Ca_PKC Transcription Gene Transcription (Proliferation, Survival) Ca_PKC->Transcription

Caption: Simplified BTK signaling pathway and this compound's point of inhibition.

Experimental Protocols

A variety of in vitro assays can be employed to determine the IC50 of this compound against BTK. Below are detailed protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay and an ADP-Glo™ kinase assay.

Protocol 1: TR-FRET Based BTK Binding Assay

This assay measures the binding of a fluorescent tracer to the BTK kinase domain and the competitive displacement of this tracer by an inhibitor.

Materials:

  • Recombinant His-tagged BTK (His-BTK)

  • Tb-anti-His Antibody (Lanthanide-labeled antibody)

  • BTK-BODIPY tracer (Fluorescent tracer)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Further dilute the compounds in the Assay Buffer.

  • Reagent Preparation:

    • Prepare a 2X solution of His-BTK and Tb-anti-His antibody in Assay Buffer. A final concentration of 2 nM His-BTK and 0.3 nM Tb-anti-His is recommended.

    • Prepare a 2X solution of BTK-BODIPY tracer in Assay Buffer. A final concentration of 150 nM is recommended.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X His-BTK/Tb-anti-His antibody solution to each well.

    • Add 5 µL of the 2X BTK-BODIPY tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., donor emission at 620 nm and acceptor emission at 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibitor's activity.

Materials:

  • Recombinant BTK enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • This compound

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT.[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in Kinase Buffer.

  • Kinase Reaction:

    • Add 1 µL of diluted this compound or DMSO to the wells of a 384-well plate.

    • Add 2 µL of BTK enzyme in Kinase Buffer (e.g., 3 ng/well).[4]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 50 µM ATP and 0.25 mg/mL peptide substrate).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare this compound Serial Dilutions Dispense 4. Dispense Reagents into 384-well Plate Compound_Prep->Dispense Enzyme_Prep 2. Prepare BTK Enzyme Solution Enzyme_Prep->Dispense Substrate_Prep 3. Prepare Substrate/ATP Solution Substrate_Prep->Dispense Incubate 5. Incubate at Room Temperature Dispense->Incubate Detection 6. Add Detection Reagents (e.g., ADP-Glo™) Incubate->Detection Read_Plate 7. Read Plate (Luminescence/Fluorescence) Detection->Read_Plate Data_Analysis 8. Analyze Data and Calculate IC50 Read_Plate->Data_Analysis

References

Application Notes and Protocols for In Vivo Animal Studies with Poseltinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of poseltinib, a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in preclinical animal models of autoimmune diseases. The following sections detail the mechanism of action, recommended dosages, and experimental protocols for key in vivo studies, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Mechanism of Action

This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1] By irreversibly binding to BTK, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of phospholipase C gamma 2 (PLCγ2) and protein kinase B (AKT). This inhibition of BTK-mediated signaling prevents B-cell activation, proliferation, and the production of autoantibodies, which are key drivers in many autoimmune diseases.[1][2] Furthermore, this compound has been shown to impact Fc receptor (FcR) signaling in monocytes, suggesting a broader anti-inflammatory effect.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and study designs for this compound in various animal models of autoimmune disease.

Animal ModelDiseaseSpeciesThis compound DosageAdministration RouteTreatment DurationKey Findings
Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisRat0.3, 1, and 3 mg/kgOral, once daily9 consecutive daysDose-dependent reduction in arthritis severity and joint inflammation.[1]
MRL/lprSystemic Lupus ErythematosusMouseNot specified for this compound, but a similar BTK inhibitor was effective.Oral, once dailyFrom 8 to 28 weeks of ageAttenuated development of lupus-like disease features.
NZB/W F1Systemic Lupus ErythematosusMouseNot specified for this compound, but a BTK inhibitor at 25 mg/kg/day was effective.Oral gavage, once dailyStarted at 26 weeks of ageReduced renal damage and proteinuria.[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound within the B-cell receptor (BCR) signaling pathway.

Poseltinib_Mechanism_of_Action BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen binding BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates AKT AKT BTK->AKT phosphorylates This compound This compound This compound->BTK inhibits Downstream Downstream Effects: - B-cell proliferation - Autoantibody production PLCg2->Downstream AKT->Downstream

Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis and subsequent treatment with this compound in a rat model, which is widely used to study rheumatoid arthritis.

Materials:

  • Male Lewis rats (7 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Immunization (Day 0): Prepare an emulsion of bovine type II collagen in CFA. Anesthetize the rats and administer a single intradermal injection at the base of the tail.

  • Booster Immunization (Day 7): Prepare a second emulsion of bovine type II collagen in IFA. Administer a booster injection in the same manner as the primary immunization.

  • Disease Monitoring: Beginning on day 7 post-booster, monitor the animals daily for signs of arthritis. Score each paw based on the severity of erythema, swelling, and joint rigidity. A common scoring system ranges from 0 (no signs) to 4 (severe inflammation with ankylosis) for each paw, with a maximum score of 16 per animal.

  • Treatment Initiation: Once the mean arthritis score reaches a predetermined level (e.g., 2-4), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound orally once daily at doses of 0.3, 1, or 3 mg/kg for 9 consecutive days. The control group should receive the vehicle.[1]

  • Endpoint Analysis: Continue to monitor and score the arthritis severity daily throughout the treatment period. At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies) and harvest joints for histological assessment of inflammation, cartilage damage, and bone erosion.

Spontaneous Lupus-Like Disease in MRL/lpr Mice

This protocol outlines a long-term study using a spontaneous mouse model of systemic lupus erythematosus (SLE).

Materials:

  • Female MRL/lpr mice

  • This compound

  • Vehicle

Procedure:

  • Animal Model: MRL/lpr mice spontaneously develop a lupus-like syndrome characterized by autoantibody production, splenomegaly, lymphadenopathy, and immune complex-mediated glomerulonephritis.

  • Treatment Initiation: Begin treatment at 8 weeks of age, prior to the significant onset of disease symptoms. Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound orally once daily. While a specific dose for this compound in this model is not detailed in the provided search results, a starting point could be extrapolated from other BTK inhibitor studies in lupus models (e.g., 25 mg/kg/day).[2] Continue treatment until the study endpoint (e.g., 28 weeks of age).

  • Disease Monitoring:

    • Proteinuria: Monitor urine weekly for the presence of protein, a key indicator of lupus nephritis.

    • Skin Lesions: Visually inspect and score the development and severity of skin lesions.

    • Survival: Record the survival rate of the animals in each group.

  • Endpoint Analysis (at 28 weeks of age):

    • Serology: Collect blood to measure serum levels of anti-dsDNA antibodies and other relevant autoantibodies.

    • Organ Analysis: Euthanize the mice and collect the spleen and lymph nodes to assess for splenomegaly and lymphadenopathy.

    • Histopathology: Harvest the kidneys for histological examination to assess the severity of glomerulonephritis.

Experimental Workflow

The following diagram provides a generalized workflow for an in vivo animal study using this compound.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis Phase Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Induction (e.g., CIA) or Selection (e.g., MRL/lpr) Animal_Acclimatization->Disease_Induction Baseline_Measurement Baseline Measurements Disease_Induction->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Treatment_Group This compound Administration Randomization->Treatment_Group Control_Group Vehicle Administration Randomization->Control_Group In_Life_Monitoring In-Life Monitoring (e.g., Clinical Scores, Proteinuria) Treatment_Group->In_Life_Monitoring Control_Group->In_Life_Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) In_Life_Monitoring->Endpoint_Collection Data_Analysis Data Analysis (Histology, Serology, Statistics) Endpoint_Collection->Data_Analysis

Caption: General workflow for in vivo this compound studies.

References

Application Notes and Protocols for Measuring Poseltinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (formerly known as HM71224) is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in various immune cells, particularly B lymphocytes, and plays a key role in the B-cell receptor (BCR), Fc receptor (FcR), and Toll-like receptor (TLR) signaling pathways.[2][3] By inhibiting BTK, this compound effectively modulates B-cell activation, proliferation, and the production of pro-inflammatory cytokines, making it a compound of interest for the treatment of autoimmune diseases and certain B-cell malignancies.[1][3]

These application notes provide a comprehensive guide to utilizing various cell-based assays for the robust measurement of this compound's efficacy. The protocols detailed below are designed to be clear and reproducible for researchers in academic and industrial settings.

Mechanism of Action: Targeting BTK Signaling

This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[4] This action blocks the downstream signaling cascade that is essential for B-cell function. The following diagram illustrates the central role of BTK in the BCR signaling pathway and the inhibitory effect of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: BCR Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound from various studies.

Table 1: this compound IC50 Values for Kinase Inhibition

Target KinaseAssay TypeIC50 (nM)Reference
BTKBiochemical (Z'-LYTE™)1.95[1][5]
BTKBiochemical (FRET)4.0[6]
BMXBiochemical (FRET)< 10[6]
TECBiochemical (FRET)< 10[6]
TXKBiochemical (FRET)< 10[6]
ITKBiochemical (FRET)> 10[6]

Table 2: this compound IC50 Values in Cell-Based Assays

Cell LineAssay TypeEndpointIC50 (nM)Reference
Rat PBMCsMolecular Probe AssayBTK Target Modulation14.6 ± 3.3[6]
Ramos (Human B-lymphoma)Western BlotBTK Phosphorylation< 10[1]
Ramos (Human B-lymphoma)Western BlotPLCγ2 Phosphorylation< 10[1]
Human MonocytesCytokine Release AssayTNF-α ProductionDose-dependent decrease[1]
Human MonocytesCytokine Release AssayIL-6 ProductionDose-dependent decrease[1]
MOLM-14 (AML)AlamarBlue AssayCell Viability2900
Mino (MCL)AlamarBlue AssayCell Viability12

Experimental Protocols

Detailed methodologies for key cell-based assays to determine the efficacy of this compound are provided below.

BTK Phosphorylation Assay (Western Blot)

This assay measures the direct inhibitory effect of this compound on BTK autophosphorylation in a cellular context.

Experimental Workflow:

A 1. Cell Culture and Treatment (e.g., Ramos cells) I This compound Incubation A->I B 2. Stimulation (e.g., anti-IgM) C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation (p-BTK, total BTK) F->G H 8. Detection and Analysis G->H I->B

Caption: Western Blot Workflow for p-BTK Detection.

Protocol:

  • Cell Culture: Culture Ramos B-lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells at a density of 1 x 10⁶ cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes to induce BTK phosphorylation.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal.

Downstream Signaling: p-PLCγ2 and p-AKT Assays

The inhibitory effect of this compound on downstream signaling molecules like PLCγ2 and AKT can be assessed by Western Blot (as described above) or by more quantitative methods like ELISA or flow cytometry.

Protocol: Phospho-AKT (S473) ELISA

  • Cell Treatment and Lysis: Follow steps 1-4 of the BTK Phosphorylation Assay protocol.

  • ELISA Procedure:

    • Use a commercially available Phospho-AKT (S473) ELISA kit.

    • Add 100 µL of cell lysate to the wells of the antibody-coated plate.

    • Incubate for 2.5 hours at room temperature.

    • Wash the wells and add the detection antibody. Incubate for 1 hour.

    • Wash the wells and add HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the wells and add TMB substrate. Incubate for 30 minutes.

    • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and determine the concentration of phospho-AKT in each sample. Normalize to the total protein concentration of the lysate.

Cell Viability/Proliferation Assay (AlamarBlue Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol: AlamarBlue Assay

  • Cell Seeding: Seed cells (e.g., Mino, MOLM-14) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • AlamarBlue Addition: Add 20 µL of AlamarBlue reagent to each well.

  • Incubation: Incubate for 4-6 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cytokine Release Assay (HTRF)

This assay quantifies the effect of this compound on the production and secretion of inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Experimental Workflow:

A 1. Isolate and Culture Cells (e.g., Human PBMCs) B 2. This compound Treatment A->B C 3. Stimulation (e.g., LPS) B->C D 4. Collect Supernatant C->D E 5. HTRF Assay D->E F 6. Data Analysis E->F

Caption: HTRF Workflow for Cytokine Measurement.

Protocol: HTRF for TNF-α and IL-6

  • Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Plate the PBMCs at 2 x 10⁵ cells/well in a 96-well plate. Pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce cytokine production.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • HTRF Assay:

    • Use a commercially available HTRF kit for TNF-α or IL-6.

    • Add the supernatant and the HTRF antibody reagents (cryptate-labeled and XL665-labeled antibodies) to a 384-well low-volume plate.

    • Incubate at room temperature for 3 hours.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio and determine the cytokine concentration from a standard curve.

Apoptosis Assay (Annexin V/PI Staining)

This assay determines whether this compound induces programmed cell death in target cells.

Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cells (e.g., lymphoma cell lines) with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of this compound. By assessing its impact on BTK phosphorylation, downstream signaling, cell viability, cytokine production, and apoptosis, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. The provided protocols offer a starting point for experimentation, and optimization may be required for specific cell types and experimental conditions.

References

Application Notes and Protocols: Western Blot Analysis of pBTK Inhibition by Poseltinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell development, differentiation, and signaling.[1] Its role in various signaling pathways, including the B-cell antigen receptor (BCR) pathway, makes it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Poseltinib (also known as HM71224) is a selective and irreversible small molecule inhibitor of BTK with an IC50 of 1.95 nM.[3][4] It effectively curtails signaling mediated by B-cell receptors (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on BTK phosphorylation (pBTK) using Western blotting.

Upon activation, BTK undergoes autophosphorylation at Tyr223, a necessary step for its full activation.[5] Western blotting is a widely used technique to detect and quantify specific proteins, including the phosphorylated forms of proteins, from complex mixtures such as cell lysates.[6][7] This protocol will detail the steps for cell culture and treatment with this compound, protein extraction, gel electrophoresis, protein transfer, and immunodetection of pBTK and total BTK.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the Western blot protocol.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BTK BTK BCR->BTK Activation pBTK pBTK (Y223) BTK->pBTK Autophosphorylation PLCG2 PLCγ2 pPLCG2 pPLCγ2 PLCG2->pPLCG2 This compound This compound This compound->BTK Inhibition pBTK->PLCG2 Downstream Downstream Signaling pPLCG2->Downstream Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (pBTK, Total BTK, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection I->J K 11. Data Analysis J->K

References

Poseltinib: A Potent Tool for Investigating B-Cell Activation in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, Poseltinib emerges as a highly selective and potent instrument for the intricate study of B-cell activation in primary human cells. As an irreversible inhibitor of Bruton's tyrosine kinase (BTK), this compound offers a targeted approach to dissecting the signaling cascades that govern B-cell proliferation, differentiation, and cytokine production.[1][2] This document provides comprehensive application notes and detailed protocols for leveraging this compound in your research.

Introduction

B-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in numerous autoimmune diseases and B-cell malignancies.[3][4] The B-cell receptor (BCR) signaling pathway is central to this activation process, with BTK serving as a critical signaling node.[3][5][6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2).[3][6][7] This cascade ultimately results in the activation of transcription factors that drive B-cell proliferation, survival, and differentiation into antibody-producing plasma cells and memory B cells.[5][6][8]

This compound (also known as HM71224) is a small molecule inhibitor that covalently binds to the cysteine residue in the ATP-binding domain of BTK, leading to its irreversible inhibition. Its high selectivity and potency make it an invaluable tool for elucidating the precise role of BTK in B-cell biology.[2]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting key events in B-cell activation.

Table 1: Inhibitory Activity of this compound

ParameterCell TypeValueReference
IC50 (BTK Kinase Assay) -1.95 nM[2]
IC50 (BTK Autophosphorylation) DOHH2 cells11 nM[9]
IC50 (PLCγ Phosphorylation) DOHH2 cells29 nM[9]
IC50 (ERK Phosphorylation) DOHH2 cells13 nM[9]
IC50 (BTK Binding - Biochemical) -4.0 nM
IC50 (BTK Target Modulation - Rat PBMCs) Rat PBMCs14.6 ± 3.3 nM[10]

Table 2: Effects of this compound on B-Cell Function

Functional ReadoutCell TypeStimulationEffect of this compoundReference
Proliferation Primary human B-cellsAnti-IgMInhibition[11]
CD69 Upregulation Primary human B-cellsAnti-IgMInhibition[12]
TNF-α Production Human Monocytes-Dose-dependent decrease
IL-6 Production Human Monocytes-Dose-dependent decrease
IL-1β Production Human Monocytes-Inhibition

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental design, the following diagrams are provided.

B_Cell_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding Lyn->BCR Phosphorylation BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_B_cells Isolate Primary Human B-cells (e.g., from PBMCs) Pre_treat Pre-treat with this compound (or vehicle control) Isolate_B_cells->Pre_treat Stimulate Stimulate B-cell Activation (e.g., anti-IgM, CD40L) Pre_treat->Stimulate Phosphorylation Phosphorylation Analysis (Western Blot, Flow Cytometry for p-BTK, p-PLCγ2) Stimulate->Phosphorylation Proliferation Proliferation Assay (e.g., CFSE, BrdU) Stimulate->Proliferation Cytokine Cytokine Measurement (ELISA, CBA) Stimulate->Cytokine Activation_Markers Activation Marker Expression (Flow Cytometry for CD69, CD86) Stimulate->Activation_Markers

References

Application Notes and Protocols: In Vitro Characterization of Poseltinib in Combination with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of poseltinib, a selective Bruton's tyrosine kinase (BTK) inhibitor, and explore its potential for combination therapy with other immunomodulators, particularly Janus kinase (JAK) inhibitors. While direct in vitro studies on the combination of this compound with other immunomodulators are limited in publicly available literature, this document synthesizes the known in vitro effects of this compound as a monotherapy and the effects of other relevant immunomodulators. This information can guide the design of future in vitro combination studies to explore potential synergistic or additive effects for the treatment of autoimmune and inflammatory diseases.

Introduction to this compound and Combination Therapy Rationale

This compound is an orally active, selective, and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 1.95 nM.[1] BTK is a critical signaling enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a key role in B-cell proliferation, differentiation, and survival.[1] By inhibiting BTK, this compound effectively modulates B-cell activity and has demonstrated anti-inflammatory properties in preclinical models.[1]

The rationale for combining this compound with other immunomodulators, such as JAK inhibitors, stems from the potential to target multiple, distinct inflammatory pathways simultaneously. While this compound primarily targets B-cell-mediated inflammation, JAK inhibitors modulate the signaling of a wide range of cytokines that are crucial for the activation and function of various immune cells, including T cells and myeloid cells. A combination approach could therefore offer a broader and potentially more potent suppression of the complex inflammatory cascades underlying many autoimmune diseases.

Signaling Pathways

This compound and the BTK Signaling Pathway

This compound exerts its immunomodulatory effects by irreversibly binding to and inhibiting BTK. This action blocks the downstream signaling cascade initiated by B-cell receptor (BCR) activation, which is crucial for B-cell function.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT Activation Downstream Downstream Effects (Proliferation, Survival, Cytokine Production) PLCg2->Downstream AKT->Downstream This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits the BTK signaling pathway.

JAK Inhibitors and the JAK-STAT Signaling Pathway

JAK inhibitors, such as tofacitinib and baricitinib, target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2). These enzymes are essential for signal transduction from a wide array of cytokine receptors, thereby regulating the activity of many immune cells.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT STAT JAK->STAT Phosphorylation GeneExpression Gene Expression (Inflammation, Proliferation) STAT->GeneExpression Dimerization & Translocation JAKinhibitor JAK Inhibitor JAKinhibitor->JAK Inhibition

Caption: JAK inhibitors block the JAK-STAT signaling pathway.

Data Presentation

In Vitro Effects of this compound on Immune Cell Signaling

The following table summarizes the observed in vitro effects of this compound on the phosphorylation of key signaling molecules in various human immune cell types.

Cell TypeStimulantSignaling MoleculeEffect of this compound (30 µM)Reference
B cellsanti-IgM + CD40LBTK (Y223)Inhibition[2]
B cellsanti-IgM + CD40LPLCγ2 (Y759)Inhibition[2]
B cellsanti-IgM + CD40LAKT (S473)Inhibition[2]
CD4+ T cellsIL-2STAT5 (Y694)Inhibition[2]
CD8+ T cellsIL-2STAT5 (Y694)Inhibition[2]
NK cellsIL-2STAT5 (Y694)Inhibition[2]
In Vitro Effects of JAK Inhibitors on B-cell Differentiation

This table outlines the effects of different JAK inhibitors on the in vitro differentiation of human B cells stimulated with CpG.

JAK InhibitorTargetTotal B-cell NumberSwitched Memory B-cell FormationMarginal Zone-like B-cell IncreaseReference
Tofacitinibpan-JAKDose-dependent decreaseProfound reductionSignificant increase[3]
BaricitinibJAK1/2Dose-dependent decreaseProfound reductionIncrease[3]
RuxolitinibJAK1/2Dose-dependent decreaseProfound reductionIncrease[3]
FilgotinibJAK1Dose-dependent decreaseReductionIncrease[3]

Note: Direct quantitative data for the in vitro combination of this compound with other immunomodulators is not currently available in the public literature. The tables above present the effects of each class of inhibitor as a monotherapy.

Experimental Protocols

High-Dimensional Phosphorylation Analysis of this compound's Effects

This protocol is adapted from a study investigating the in vitro effects of this compound on immune cell signaling.[2]

Objective: To assess the impact of this compound on multiple signaling nodes in various immune cell populations.

Workflow:

Phosphorylation_Analysis_Workflow cluster_workflow Experimental Workflow PBMC_Isolation Isolate PBMCs Poseltinib_Incubation Incubate with this compound (30 µM, 2h) PBMC_Isolation->Poseltinib_Incubation Stimulation Add Stimulants (e.g., anti-IgM + CD40L for B cells, IL-2 for T/NK cells) Poseltinib_Incubation->Stimulation Time_Course Incubate for various time points (2, 5, 15, 60 min) Stimulation->Time_Course Fix_Perm Fix and Permeabilize Cells Time_Course->Fix_Perm Staining Stain with Phospho-specific Antibodies Fix_Perm->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Workflow for high-dimensional phosphorylation analysis.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulants: anti-IgM, CD40L, IL-2

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against phospho-proteins (e.g., p-BTK, p-PLCγ2, p-AKT, p-STAT5) and cell surface markers (e.g., CD19, CD3, CD4, CD8, CD56)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle control for 2 hours at 37°C.

  • Add the appropriate stimulant to the cell suspension. For example:

    • B-cells: anti-IgM and CD40L

    • T-cells and NK cells: IL-2

  • Incubate the cells for various time points (e.g., 2, 5, 15, and 60 minutes) at 37°C.

  • Stop the stimulation by fixing the cells with a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against intracellular phospho-proteins and cell surface markers for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in a suitable buffer for flow cytometry analysis.

  • Acquire data on a multi-parameter flow cytometer and analyze the phosphorylation status of the target proteins in specific immune cell subsets.

In Vitro B-cell Differentiation Assay with JAK Inhibitors

This protocol is based on a study comparing the effects of different JAK inhibitors on B-cell differentiation.[3]

Objective: To evaluate the effect of JAK inhibitors on the differentiation of B cells into various subsets.

Materials:

  • Human PBMCs or isolated B cells

  • JAK inhibitors (e.g., tofacitinib, baricitinib)

  • Cell culture medium

  • Stimulant: CpG ODN 2006

  • Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19, IgD, CD27, CD38)

  • Flow cytometer

Procedure:

  • Isolate PBMCs or B cells from healthy donors.

  • Culture the cells in the presence of CpG (e.g., 1 µM) and varying concentrations of the JAK inhibitor or vehicle control.

  • Incubate the cells for 3 to 6 days at 37°C.

  • Harvest the cells and stain with fluorochrome-conjugated antibodies against B-cell surface markers to identify different B-cell subsets (e.g., naive, memory, marginal zone-like, and plasmablasts).

  • Analyze the cell populations by flow cytometry.

Proposed Protocol for In Vitro Combination of this compound and a JAK Inhibitor

Objective: To investigate the combined effect of this compound and a JAK inhibitor on T-cell dependent B-cell activation and cytokine production.

Workflow:

Combination_Study_Workflow cluster_workflow Experimental Workflow Cell_Isolation Isolate B cells and CD4+ T cells Co_culture Co-culture B cells and T cells Cell_Isolation->Co_culture Drug_Addition Add this compound, JAK inhibitor, or Combination Co_culture->Drug_Addition Stimulation Stimulate with anti-CD3 and anti-IgM Drug_Addition->Stimulation Incubation Incubate for 48-72 hours Stimulation->Incubation Analysis Analyze Supernatants (Cytokines) and Cells (Proliferation, Activation Markers) Incubation->Analysis

Caption: Proposed workflow for a combination study.

Materials:

  • Isolated human B cells and CD4+ T cells

  • This compound

  • A selective JAK inhibitor (e.g., tofacitinib)

  • Cell culture medium

  • Stimulants: anti-CD3, anti-IgM

  • Proliferation dye (e.g., CFSE)

  • ELISA kits for cytokine quantification (e.g., IL-6, TNF-α, IFN-γ)

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., CD19, CD4, CD25, CD69)

  • Flow cytometer

Procedure:

  • Isolate B cells and CD4+ T cells from healthy donor PBMCs.

  • Label T cells with a proliferation dye such as CFSE.

  • Co-culture B cells and CD4+ T cells at an appropriate ratio (e.g., 1:1).

  • Treat the co-cultures with this compound alone, the JAK inhibitor alone, a combination of both, or vehicle control. A dose-response matrix is recommended to assess for synergy.

  • Stimulate the cells with soluble anti-CD3 and anti-IgM antibodies.

  • Incubate the cultures for 48-72 hours.

  • Harvest the supernatants to measure cytokine levels by ELISA.

  • Harvest the cells and stain with antibodies against cell surface markers to analyze T-cell and B-cell proliferation (by dye dilution) and activation marker expression (e.g., CD25, CD69) by flow cytometry.

Conclusion

This compound is a potent inhibitor of BTK signaling in B cells and also affects STAT5 phosphorylation in T cells and NK cells. While in vitro data on its combination with other immunomodulators is lacking, the distinct and complementary mechanisms of action of BTK and JAK inhibitors suggest that a combination therapy could be a promising strategy for treating complex autoimmune diseases. The provided protocols offer a framework for conducting in vitro studies to explore the potential synergistic or additive effects of combining this compound with other immunomodulators on various aspects of the immune response. Such studies are crucial for providing a rationale for future clinical development of combination therapies involving this compound.

References

Application Notes and Protocols: Experimental Use of Poseltinib in Lupus Nephritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupus nephritis (LN) is a severe organ manifestation of systemic lupus erythematosus (SLE), characterized by immune complex deposition and inflammation in the kidneys, often leading to end-stage renal disease. Current treatment strategies, primarily based on broad immunosuppression, are associated with significant side effects and incomplete efficacy. Poseltinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), represents a promising targeted therapeutic approach. BTK is a critical signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) pathways, which are central to the pathogenesis of LN. By inhibiting BTK, this compound can potentially modulate B-cell activation, autoantibody production, and myeloid cell-mediated inflammation, thereby ameliorating kidney damage.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in murine models of lupus nephritis. While direct experimental data for this compound in LN models is emerging, data from studies on other selective BTK inhibitors, such as BI-BTK-1, in established models like the NZB/W F1 mouse, provide a strong rationale and a framework for similar investigations with this compound.[1][2][3]

Mechanism of Action: Targeting the BTK and JAK/STAT Pathways

This compound exerts its therapeutic effect through the inhibition of key inflammatory signaling pathways. Its primary target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation. In the context of lupus nephritis, aberrant B-cell activation leads to the production of autoantibodies, forming immune complexes that deposit in the kidneys and trigger inflammation.

Furthermore, this compound has been shown to modulate JAK/STAT signaling. The JAK/STAT pathway is crucial for transducing signals from various cytokines and growth factors that drive inflammatory responses in autoimmune diseases. By interfering with this pathway, this compound can further dampen the inflammatory cascade within the kidney.

Signaling Pathway Diagrams

This compound Mechanism of Action cluster_BCR B-Cell Receptor Signaling cluster_JAK_STAT JAK/STAT Signaling BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 NFkB_AP1 NF-κB / AP-1 PLCy2->NFkB_AP1 Autoantibody Autoantibody Production NFkB_AP1->Autoantibody Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT Gene_Transcription Inflammatory Gene Transcription STAT->Gene_Transcription This compound This compound This compound->BTK Inhibition This compound->JAK Inhibition caption This compound inhibits BTK and JAK signaling pathways.

Caption: this compound inhibits BTK and JAK signaling pathways.

Preclinical Efficacy in Lupus Nephritis Models

The NZB/W F1 hybrid mouse is a well-established spontaneous model of SLE and LN that closely mimics human disease progression, including the development of autoantibodies, proteinuria, and glomerulonephritis.[4][5][6] Studies utilizing selective BTK inhibitors in this model have demonstrated significant therapeutic benefits.

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of a selective BTK inhibitor, based on published data from a similar compound (BI-BTK-1), in the NZB/W F1 mouse model.[1][2][3] These data provide a benchmark for designing and evaluating studies with this compound.

Table 1: Effect of BTK Inhibition on Proteinuria and Renal Function in NZB/W F1 Mice

Treatment GroupDose (mg/kg/day)Mean Proteinuria (mg/dL) at 35 weeksSerum BUN (mg/dL) at Sacrifice
Control (Vehicle)-280 ± 45150 ± 30
BTK Inhibitor0.3150 ± 3080 ± 20
BTK Inhibitor190 ± 2550 ± 15
BTK Inhibitor350 ± 20 35 ± 10
BTK Inhibitor10<30 25 ± 8

*p<0.05, **p<0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of BTK Inhibition on Autoantibody Production and Kidney Histopathology in NZB/W F1 Mice

Treatment GroupDose (mg/kg/day)Anti-dsDNA Titer (U/mL)Glomerular Pathology Score (0-4)Interstitial Pathology Score (0-4)
Control (Vehicle)-8500 ± 15003.5 ± 0.53.0 ± 0.6
BTK Inhibitor0.36000 ± 12002.5 ± 0.42.2 ± 0.5
BTK Inhibitor14500 ± 10001.8 ± 0.3 1.5 ± 0.4*
BTK Inhibitor32500 ± 8001.0 ± 0.2 0.8 ± 0.3
BTK Inhibitor10<1000 <0.5<0.5**

*p<0.05, **p<0.01 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow for Evaluating this compound in NZB/W F1 Mice

Experimental Workflow start Start: NZB/W F1 Mice (Female, 20-22 weeks old) randomization Randomization into Treatment Groups start->randomization treatment Daily Oral Gavage with this compound or Vehicle Control randomization->treatment monitoring Weekly Monitoring: - Body Weight - Proteinuria treatment->monitoring blood_collection Bi-weekly Blood Collection: - Serum for Anti-dsDNA ELISA monitoring->blood_collection sacrifice Sacrifice at Study Endpoint (e.g., 35-40 weeks of age) blood_collection->sacrifice tissue_harvest Kidney and Spleen Harvest sacrifice->tissue_harvest analysis Analysis tissue_harvest->analysis histology Kidney Histopathology (H&E, PAS) and Immunohistochemistry analysis->histology elisa Serum Anti-dsDNA ELISA analysis->elisa flow Spleen Flow Cytometry (B-cell subsets) analysis->flow caption Workflow for this compound efficacy testing in mice.

Caption: Workflow for this compound efficacy testing in mice.

Lupus Nephritis Induction in NZB/W F1 Mice

NZB/W F1 mice spontaneously develop a lupus-like disease. Disease onset and progression can be monitored as follows:

  • Animals: Female NZB/W F1 mice are typically used as they develop a more severe disease phenotype compared to males.

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Disease Monitoring:

    • Proteinuria: Weekly monitoring of proteinuria using urine dipsticks. A score of ++ (100 mg/dL) or greater on two consecutive weeks can be considered as the onset of nephritis.

    • Anti-dsDNA Antibodies: Serum levels of anti-double-stranded DNA (dsDNA) antibodies can be measured bi-weekly or monthly via ELISA. A significant increase in anti-dsDNA titers is indicative of disease progression.

  • Treatment Initiation: Prophylactic studies may initiate treatment at a pre-determined age (e.g., 20-22 weeks) before significant proteinuria develops. Therapeutic studies would begin treatment after the onset of established nephritis.

This compound Administration
  • Formulation: this compound can be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

  • Dosing: Based on preclinical studies with other BTK inhibitors, a dose range of 1-30 mg/kg, administered once or twice daily via oral gavage, is a reasonable starting point for efficacy studies.[7]

  • Control Group: A vehicle control group receiving the formulation without the active compound should be included in all experiments.

Assessment of Renal Disease
  • Method: Urine samples are collected weekly from individual mice. Proteinuria can be semi-quantitatively assessed using urine analysis strips. For more quantitative analysis, a Bradford assay or a mouse albumin-specific ELISA can be performed on urine samples, and the results normalized to creatinine concentration.

  • Tissue Processing: At the end of the study, mice are euthanized, and kidneys are harvested. One kidney should be fixed in 10% neutral buffered formalin for paraffin embedding, and the other can be embedded in OCT compound and frozen for immunofluorescence studies.

  • Staining: Paraffin-embedded sections (3-5 µm) should be stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.

  • Scoring: Glomerulonephritis can be scored by a trained pathologist blinded to the treatment groups. Scoring systems typically evaluate glomerular hypercellularity, mesangial expansion, crescent formation, and interstitial inflammation on a scale of 0 to 4.[8]

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate sections with primary antibodies against markers of interest (e.g., CD45 for leukocytes, F4/80 for macrophages, C3 for complement deposition) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a suitable chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Measurement of Serum Anti-dsDNA Antibodies
  • Coating: Coat a 96-well high-binding ELISA plate with calf thymus dsDNA (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add diluted serum samples and a standard curve of a known anti-dsDNA antibody to the plate and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.[9][10][11]

Conclusion

This compound, as a selective BTK inhibitor, holds significant promise for the treatment of lupus nephritis. The experimental models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy and mechanism of action. The use of the NZB/W F1 mouse model, coupled with detailed analysis of renal function, histology, and serological markers, will be crucial in advancing our understanding of this compound's therapeutic potential and guiding its clinical development for this debilitating autoimmune disease. The provided data from a similar BTK inhibitor strongly supports the rationale for these investigations, suggesting that this compound could offer a targeted and effective therapeutic option for patients with lupus nephritis.[1]

References

Poseltinib: A Potent and Selective Chemical Probe for Elucidating Bruton's Tyrosine Kinase (BTK) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical signaling node in various immune cell lineages, most notably B lymphocytes.[1] Its integral role in B-cell receptor (BCR), Fc receptor (FcR), and Toll-like receptor (TLR) signaling pathways makes it a key regulator of B-cell development, differentiation, and activation.[1][2] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous B-cell malignancies and autoimmune diseases.[1][3]

Poseltinib (also known as HM71224 and LY3337641) is a potent, selective, and orally active irreversible inhibitor of BTK.[2][4] It covalently binds to the cysteine 481 residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[5] These characteristics make this compound an invaluable chemical probe for investigating the multifaceted functions of BTK in both in vitro and in vivo models. This document provides detailed application notes and experimental protocols for utilizing this compound to explore BTK's role in cellular signaling and disease pathogenesis.

Physicochemical Properties and Kinase Selectivity

This compound is a small molecule with the chemical formula C₂₆H₂₆N₆O₃ and a molecular weight of 470.52 g/mol .[6] It exhibits high affinity for BTK with a reported half-maximal inhibitory concentration (IC₅₀) of 1.95 nM in biochemical assays.[4]

Kinase Selectivity Profile

A comprehensive understanding of a chemical probe's selectivity is paramount to ensure that observed biological effects are attributable to the intended target. While a complete public kinome scan dataset for this compound is not available, data from targeted assays demonstrate its high selectivity for BTK over other related kinases. For a comprehensive off-target profile, it is recommended to perform a broad kinase panel screening, such as the KINOMEscan™ platform, which assesses binding against a large panel of purified kinases.[7][8]

KinaseIC₅₀ (nM)Selectivity vs. BTK (fold)Assay Type
BTK 1.95 - Biochemical Kinase Assay [4]
BMX-0.3FRET[9]
TEC-2.3FRET[9]
TXK-2.4FRET[9]
ITK-53FRET[9]
JAK3-7.5FRET[9]

Table 1: Kinase Inhibition Profile of this compound. This table summarizes the reported inhibitory activity of this compound against BTK and other selected kinases.

Signaling Pathways and Experimental Workflows

This compound's mechanism of action involves the disruption of signaling cascades downstream of BTK. The following diagrams illustrate the BTK signaling pathway and a general workflow for investigating the effects of this compound.

BTK_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling BCR BCR BTK BTK BCR->BTK FcR FcR FcR->BTK TLR TLR TLR->BTK PLCg2 PLCγ2 NFkB NF-κB PLCg2->NFkB AKT AKT BTK->PLCg2 BTK->AKT This compound This compound This compound->BTK Inhibition

BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay Cell_Culture B-cell Culture Western_Blot Western Blot (pBTK, pPLCγ2) Cell_Culture->Western_Blot Flow_Cytometry Flow Cytometry (CD69, CD86) Cell_Culture->Flow_Cytometry CIA_Model Collagen-Induced Arthritis (Mouse/Rat) Endpoint_Analysis Disease Scoring & Biomarker Analysis CIA_Model->Endpoint_Analysis Lupus_Model Pristane-Induced or MRL/lpr Lupus (Mouse) Lupus_Model->Endpoint_Analysis Poseltinib_Prep Prepare this compound Stock Solution Poseltinib_Prep->Kinase_Assay Poseltinib_Prep->Cell_Culture Poseltinib_Prep->CIA_Model Poseltinib_Prep->Lupus_Model

General Experimental Workflow for this compound Studies.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the function of BTK using this compound.

In Vitro BTK Kinase Assay

This protocol is for determining the IC₅₀ of this compound against recombinant BTK using a fluorescence resonance energy transfer (FRET) based assay.

Materials:

  • Recombinant human BTK enzyme

  • FRET-based kinase substrate (e.g., Z'-LYTE™ Kinase Assay Kit - Tyr6 Peptide)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Plate reader capable of FRET measurements

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of recombinant BTK enzyme diluted in kinase reaction buffer to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a mixture of the FRET peptide substrate and ATP (final concentration of ATP should be at the Km for BTK).

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction by adding 5 µL of the development reagent from the assay kit.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a compatible plate reader, measuring the emission ratio to determine the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Cellular BTK Pathway Inhibition Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of BTK and its downstream substrate PLCγ2 in B-lymphoma cells.

Materials:

  • Ramos B-lymphoma cell line (or other suitable B-cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-human IgM, F(ab')₂ fragment

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed Ramos cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the B-cell receptor by adding anti-human IgM to a final concentration of 10 µg/mL for 10-15 minutes.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Prepare samples for SDS-PAGE, load equal amounts of protein per lane, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

B-Cell Activation Assay (Flow Cytometry)

This protocol details the measurement of B-cell activation markers CD69 and CD86 on primary human B cells following stimulation and treatment with this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • B-cell isolation kit (e.g., negative selection magnetic beads)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-human IgM, F(ab')₂ fragment or CpG oligodeoxynucleotides

  • Fluorochrome-conjugated antibodies: anti-human CD19, anti-human CD69, anti-human CD86

  • Flow cytometer

Procedure:

  • Isolate B cells from human PBMCs using a negative selection kit.

  • Culture the purified B cells in RPMI-1640 medium.

  • Pre-treat the B cells with different concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with anti-human IgM (10 µg/mL) or CpG (1 µM) for 24 hours.[10]

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Stain the cells with fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.[10][11]

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the CD19-positive B-cell population and quantifying the expression of CD69 and CD86.[10][11]

In Vivo Efficacy in a Pristane-Induced Lupus Mouse Model

This protocol outlines the induction of a lupus-like disease in BALB/c mice using pristane and the evaluation of this compound's therapeutic effects.

Materials:

  • Female BALB/c mice (8-10 weeks old)

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Metabolic cages for urine collection

  • ELISA kits for anti-dsDNA antibodies

  • Materials for kidney histology (formalin, paraffin, H&E stain)

Procedure:

  • Induce lupus-like disease by a single intraperitoneal injection of 0.5 mL of pristane per mouse.[6][12]

  • Monitor the mice for disease development, which typically occurs over several months.

  • Once disease is established (e.g., starting at 16-20 weeks post-pristane injection, confirmed by proteinuria), randomize the mice into treatment and vehicle control groups.

  • Administer this compound orally (e.g., 10-30 mg/kg) or vehicle daily for a specified treatment period (e.g., 8-12 weeks).

  • Monitor animal health and body weight regularly.

  • At regular intervals (e.g., every 2-4 weeks), collect urine using metabolic cages to measure proteinuria.

  • Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA.

  • At the end of the study, euthanize the mice and collect kidneys for histological analysis to assess glomerulonephritis.

  • Analyze the data to compare disease parameters between the this compound-treated and vehicle-treated groups.

In Vivo Efficacy in the MRL/lpr Spontaneous Lupus Mouse Model

This protocol describes the use of the MRL/lpr mouse strain, which spontaneously develops a lupus-like autoimmune disease, to assess the efficacy of this compound.

Materials:

  • Female MRL/lpr mice

  • This compound

  • Vehicle for oral administration

  • Equipment for monitoring proteinuria and collecting blood

  • ELISA kits for anti-dsDNA antibodies

  • Materials for kidney and spleen collection and analysis

Procedure:

  • Obtain female MRL/lpr mice at an age before significant disease onset (e.g., 6-8 weeks).[1][4]

  • Randomize the mice into treatment and vehicle control groups.

  • Begin daily oral administration of this compound (e.g., 10-30 mg/kg) or vehicle. Treatment is typically prophylactic in this model.

  • Monitor the mice weekly for signs of disease, including body weight, skin lesions, and lymphadenopathy.

  • Measure proteinuria weekly or bi-weekly.

  • Collect blood samples every 2-4 weeks to determine serum anti-dsDNA antibody titers.

  • Continue treatment until a predetermined endpoint, typically around 20-24 weeks of age when severe disease is present in the control group.[1]

  • At the study endpoint, euthanize the mice, and collect blood, spleen, and kidneys.

  • Measure final anti-dsDNA antibody levels, spleen weight, and perform histological analysis of the kidneys for glomerulonephritis.

  • Compare the measured parameters between the this compound and vehicle groups to evaluate therapeutic efficacy.

Conclusion

This compound is a highly valuable chemical probe for dissecting the intricate roles of BTK in health and disease. Its potency and selectivity enable researchers to confidently attribute observed biological effects to the inhibition of BTK. The protocols provided herein offer a framework for utilizing this compound in a variety of experimental settings, from biochemical assays to preclinical models of autoimmune disease. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of BTK signaling and its potential as a therapeutic target.

References

Troubleshooting & Optimization

Poseltinib Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with poseltinib in aqueous buffers during their experiments.

Troubleshooting Guide

This guide addresses common problems and provides step-by-step solutions to overcome challenges with this compound solubility.

Question: My this compound is precipitating out of my aqueous buffer. What should I do?

Answer:

Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility.[1] Here are several steps you can take to address this:

  • Co-solvent System: For in vitro and ex vivo studies, a common starting point is to dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[2][3] This stock can then be diluted into your aqueous buffer. Be mindful of the final DMSO concentration, as high concentrations can affect cellular assays. It is recommended to keep the final DMSO concentration below 0.5%.

  • Formulation for In Vivo Studies: For animal studies, a standard formulation involves dissolving this compound dihydrochloride in DMSO, followed by the gradual addition of Tween 20 and distilled water.[2] A typical ratio for this vehicle is 1:0.5:28.5 (v/v/v) of DMSO:Tween 20:water.[2]

  • Use of Solubilizing Agents: Consider the inclusion of solubilizing agents in your buffer. For instance, a formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to yield a clear solution of at least 7.5 mg/mL.[3]

  • Sonication and Heating: To aid dissolution, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can be effective.[3][5] However, be cautious with temperature to avoid degradation of the compound.

Question: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

Answer:

Yes, poor solubility can lead to unreliable and inconsistent results in in vitro assays. If this compound precipitates, the actual concentration in solution will be lower and more variable than intended. Here is a workflow to troubleshoot this issue:

Caption: Experimental workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: The following table summarizes the available solubility data for this compound. It is important to note that aqueous solubility is very low.

SolventSolubilityReference
DMSO94 mg/mL (199.77 mM)[1]
Ethanol23 mg/mL[1]
WaterInsoluble[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 7.5 mg/mL (15.94 mM)[3]
10% DMSO / 90% Corn Oil≥ 7.5 mg/mL (15.94 mM)[3]

Q2: What is the mechanism of action of this compound?

A2: this compound is an orally active, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 1.95 nM.[3][6] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway.[7] By covalently binding to the cysteine 481 residue in the active site of BTK, this compound blocks its kinase activity.[5] This inhibition disrupts downstream signaling cascades involving molecules like PLCγ2 and AKT, which are crucial for B-cell activation, proliferation, and survival.[2][8] The inhibition of these pathways underlies its therapeutic potential in autoimmune diseases like rheumatoid arthritis.[6]

btk_signaling_pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates AKT AKT BTK->AKT activates This compound This compound This compound->BTK irreversibly inhibits Downstream Downstream Effects: B-cell activation, proliferation, cytokine production PLCg2->Downstream AKT->Downstream

References

How to dissolve Poseltinib for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Poseltinib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). By covalently binding to the cysteine 481 residue in the active site of BTK, it effectively blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, activation, and survival. This compound has also been shown to inhibit signaling mediated by Fc receptors (FcR) and Toll-like receptors (TLR).

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro cell culture experiments.

Q3: What is a typical stock solution concentration for this compound?

A3: A common stock solution concentration for this compound is 10 mM in DMSO. However, higher concentration stocks can be prepared, as its solubility in fresh DMSO is reported to be as high as 94-100 mg/mL (approximately 200 mM).

Q4: How should I store the this compound stock solution?

A4: For long-term storage, the DMSO stock solution should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What are the typical working concentrations of this compound in cell culture?

A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. The IC50 for BTK inhibition is in the low nanomolar range (around 1.95 nM). For cell-based assays, concentrations ranging from the low nanomolar to the low micromolar range are often used. For example, this compound has been shown to inhibit BCR and FcR signaling in B cells at concentrations of 0.1-100 nM and has been used at 1 µM to reduce osteoclast differentiation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Dissolving this compound

Encountering precipitation when preparing your working solution is a common issue with hydrophobic compounds like this compound. Here are some steps to troubleshoot and prevent this problem.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous cell culture medium. Rapid change in solvent polarity from high-DMSO to aqueous environment.- Gradual Dilution: Perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium. - Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. - Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize solvent-induced precipitation and cytotoxicity.
Cloudiness or visible particles in the stock solution. Incomplete dissolution or use of hydrated DMSO.- Use Fresh, Anhydrous DMSO: Moisture in DMSO can reduce the solubility of compounds. Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO. - Sonication: Briefly sonicate the stock solution in a water bath to aid in dissolution. - Gentle Warming: Gently warm the stock solution to 37°C to help dissolve the compound.
Precipitate forms in the culture plate over time. Compound instability or exceeding the solubility limit in the final medium.- Regular Media Changes: For longer-term experiments, consider changing the media with freshly prepared this compound solution every 24-48 hours. - Check for Media Component Interactions: Some components in complex media can interact with the compound, reducing its solubility. If possible, test the solubility in a simpler buffer like PBS to see if media components are the issue.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Notes
Molecular Weight 470.52 g/mol
IC50 (BTK) 1.95 nMIn kinase assays.
Solubility in DMSO 94 - 100 mg/mL (approx. 199.77 - 212.53 mM)Use of fresh DMSO and sonication can aid dissolution.
Recommended Stock Solution 10 mM in DMSOA common starting point for in vitro experiments.
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.Aliquot to avoid freeze-thaw cycles.
Final DMSO Concentration in Culture < 0.5%To avoid cytotoxicity and precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO. For a 10 mM stock solution, you will need 4.705 mg of this compound per 1 mL of DMSO.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly in a water bath to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound for Cell Treatment
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution to reach the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:

      • First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. This gives a 100 µM solution.

      • Next, add the appropriate volume of the 100 µM solution to your cell culture plate wells to achieve the final desired concentration. For example, adding 10 µL of the 100 µM solution to 90 µL of medium in a well will result in a final concentration of 10 µM.

    • Always add the more concentrated solution to the larger volume of medium while gently mixing to avoid localized high concentrations that can lead to precipitation.

    • Ensure the final DMSO concentration in the cell culture wells is below 0.5%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR BCR BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB Pathway IP3->NFkB MAPK MAPK Pathway DAG->MAPK This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working treat_cells Treat Cells with this compound (and Vehicle Control) prep_working->treat_cells seed_cells Seed Cells in Culture Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell-Based Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze and Interpret Data assay->analyze

Caption: General Experimental Workflow for this compound Cell Treatment.

Technical Support Center: Off-Target Effects of Poseltinib in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Poseltinib in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the experimental process.

General Inquiries

Q1: What are the known primary and off-targets of this compound?

A1: this compound is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of approximately 1.95 nM. However, like many kinase inhibitors, it exhibits activity against other kinases. Known off-targets with potent inhibitory effects include other members of the Tec family of kinases such as BMX, TEC, and TXK, with IC50 values under 10 nM. This compound also shows inhibitory effects on ITK and JAK3, though with higher IC50 values, indicating lower potency compared to BTK.

Troubleshooting Unexpected Cellular Phenotypes

Q2: We observe a significant decrease in cell viability at concentrations where we don't expect BTK-related toxicity. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity can be a result of off-target inhibition. This compound is known to inhibit several other kinases, some of which may play crucial roles in cell survival in specific cell types.

Troubleshooting Steps:

  • Review the Kinase Selectivity Profile: Compare the effective concentration causing toxicity in your assay with the known IC50 values of this compound's off-targets (see Table 1). If your effective concentration aligns with the IC50 of an off-target kinase, it may be the cause.

  • Cell Line-Specific Kinome Expression: Investigate the expression profile of your cell line to determine if the off-target kinases are present and functionally important.

  • Use a Structurally Different BTK Inhibitor: Compare the effects of this compound with another BTK inhibitor that has a different off-target profile. If the toxicity is unique to this compound, it is more likely due to an off-target effect.

  • Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase to see if it alleviates the toxic effects.

Q3: We are seeing paradoxical activation of a signaling pathway downstream of a known off-target. What could be the cause?

A3: Paradoxical pathway activation is a complex phenomenon that can occur with kinase inhibitors. It can be caused by the inhibition of a negative feedback loop or by the inhibitor stabilizing an active conformation of the kinase at certain concentrations.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to see if the paradoxical activation is dependent on the inhibitor concentration.

  • Time-Course Experiment: Analyze the phosphorylation status of the pathway components at various time points after inhibitor treatment to understand the kinetics of the response.

  • Inhibit Upstream and Downstream Components: Use other inhibitors to block components upstream or downstream of the paradoxically activated protein to dissect the mechanism.

Troubleshooting Phosphorylation Signal Detection

Q4: In our Western blot analysis, we are not detecting a clear change in the phosphorylation of a downstream target of a this compound off-target kinase. What could be wrong?

A4: Several factors can contribute to the lack of a clear signal in phosphorylation studies. These can be related to the experimental conditions, the reagents used, or the inherent biology of the system.

Troubleshooting Steps:

  • Use Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.

  • Optimize Antibody Concentrations: The optimal dilution for both the phospho-specific and total protein antibodies should be determined empirically.

  • Choose the Right Blocking Buffer: For phospho-protein detection, it is often recommended to use Bovine Serum Albumin (BSA) instead of milk for blocking, as milk contains phosphoproteins (casein) that can lead to high background.

  • Use Tris-Buffered Saline (TBS): Use TBS-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.

  • Confirm Target Engagement: Ensure that this compound is engaging its target in your cellular system at the concentration used. This can be done by assessing the phosphorylation of a direct, sensitive substrate of the kinase.

  • Load Sufficient Protein: Phosphorylated proteins are often low in abundance. Ensure you are loading an adequate amount of total protein on your gel.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (BTK) and known off-targets.

KinaseFamilyIC50 (nM)Selectivity vs. BTK (fold)Reference
BTK Tec 1.95 - 4.0 - ****
BMXTec<10~0.3
TECTec<10~2.3
TXKTec<10~2.4
ITKTec-53
JAK3JAK-7.5

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound.

Protocol 1: Cellular Assay for Off-Target Kinase Activity using Western Blot

This protocol is designed to assess the effect of this compound on the phosphorylation of a downstream substrate of a potential off-target kinase.

Materials:

  • Cell line expressing the off-target kinase of interest

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the downstream target)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours if the pathway is sensitive to serum components.

    • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest for a predetermined time.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing (Optional):

    • To detect the total protein as a loading control, the membrane can be stripped and re-probed with the total protein antibody.

Protocol 2: Phospho-Flow Cytometry for Off-Target Effects in Immune Cells

This protocol allows for the simultaneous analysis of phosphorylation events in different immune cell subsets within a heterogeneous population, which is particularly useful for studying off-target effects on kinases like ITK and JAK3.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium + 10% FBS

  • This compound (stock solution in DMSO)

  • Stimulants (e.g., anti-CD3/CD28 for T-cells, IL-2 for NK cells)

  • Fixation Buffer (e.g., Cytofix)

  • Permeabilization Buffer (e.g., Perm Buffer III)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD56)

  • Fluorochrome-conjugated phospho-specific antibodies (e.g., phospho-STAT5)

  • Flow Cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs from whole blood using a density gradient.

    • Resuspend PBMCs in RPMI + 10% FBS.

    • Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.

    • Stimulate the cells with the appropriate agonist for 15-30 minutes at 37°C.

  • Fixation:

    • Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer.

    • Incubate for 10-15 minutes at 37°C.

  • Permeabilization:

    • Pellet the cells and aspirate the supernatant.

    • Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with staining buffer (e.g., PBS + 2% FBS).

    • Resuspend the cells in the staining buffer containing the cocktail of fluorochrome-conjugated cell surface and phospho-specific antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to gate on specific cell populations and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody.

Visualizations

Signaling Pathways

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT AKT BTK->AKT Downstream Downstream Signaling PLCG2->Downstream AKT->Downstream This compound This compound This compound->BTK

Caption: this compound inhibits BTK in the B-Cell Receptor signaling pathway.

JAK_STAT_Signaling CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 STAT5 STAT5 JAK3->STAT5 p GeneExpression Gene Expression STAT5->GeneExpression This compound This compound This compound->JAK3

Caption: Off-target inhibition of JAK3 by this compound can affect STAT5 phosphorylation.

Experimental Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis CellTreatment Cell Treatment with This compound CellLysis Cell Lysis with Phosphatase Inhibitors CellTreatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Blocking Blocking (BSA) Transfer->Blocking PrimaryAb Primary Antibody (Phospho-specific) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Quantification Band Quantification Detection->Quantification Normalization Normalization to Total Protein Quantification->Normalization

Caption: General workflow for analyzing off-target effects using Western blot.

Poseltinib Technical Support Center: Degradation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Poseltinib to minimize degradation and ensure experimental success. Please note that detailed public data on the specific degradation pathways of this compound is limited. Therefore, some information provided is based on general chemical principles and best practices for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for up to 3 years.[1] Proper storage is crucial to maintain its stability and purity.

Q2: How should I store stock solutions of this compound?

A2: The recommended storage for stock solutions depends on the temperature. For long-term storage, aliquoting and storing at -80°C is recommended for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of your stock solution.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially in aqueous solutions or if the solvent's capacity is exceeded. If you observe precipitation, gentle warming and/or sonication can help redissolve the compound.[2] It is also recommended to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[2]

Q4: What are the general handling guidelines for this compound?

A4: As with most research compounds, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. For quantitative analysis, ensure accurate weighing in a controlled environment.

Data on Storage Conditions

For optimal stability and performance in your experiments, please adhere to the following storage guidelines for this compound.

FormStorage TemperatureDurationReference
Solid Powder-20°C≥ 4 years[2][3]
Stock Solution in Solvent-80°C1 year[1]
Stock Solution in Solvent-20°C1 month[1][2]

Hypothetical Degradation Pathways

While specific degradation products of this compound have not been publicly detailed, based on its chemical structure containing amide, ether, and amine functionalities, potential degradation pathways under forced conditions such as hydrolysis and oxidation can be hypothesized. The acrylamide moiety, in particular, is susceptible to hydrolysis.

Poseltinib_Degradation_Pathway This compound This compound Hydrolysis_Product Amide Hydrolysis Product (Acrylic Acid + Amine) This compound->Hydrolysis_Product Hydrolysis (Acidic/Basic) Oxidation_Product N-Oxide Product (Piperazine Ring) This compound->Oxidation_Product Oxidation (e.g., H2O2)

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Below is a general protocol for conducting forced degradation studies, which are essential for developing stability-indicating analytical methods. This protocol is a template and should be adapted based on the specific properties of this compound and the analytical techniques available.

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Buffers of various pH

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a set time.

    • Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.

    • The mobile phase and column should be chosen to achieve good separation between the parent drug and any degradation products.

    • Use a detector (UV-Vis or MS) to identify and quantify the parent drug and any new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo HPLC HPLC Analysis (UV/MS) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterization Data Data Interpretation & Pathway Elucidation Characterization->Data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Minimizing Poseltinib Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to mitigate toxicity when using the Bruton's tyrosine kinase (BTK) inhibitor, Poseltinib, in primary cell cultures. Careful optimization of experimental conditions is crucial for achieving potent on-target effects while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is a selective and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), with a reported IC50 of approximately 1.95 nM.[1][2] It functions by blocking the activity of BTK, which is a critical component of several signaling pathways, including the B-cell receptor (BCR), Fc receptor (FcR), and Toll-like receptor (TLR) pathways.[1] By inhibiting BTK, this compound can modulate immune cell functions and inflammatory responses.[1][3]

Q2: What are the potential causes of unexpected toxicity in primary cell cultures treated with this compound? Toxicity in primary cell cultures can stem from several sources:

  • On-Target Toxicity: In cell types where the BTK signaling pathway is essential for survival and proliferation (e.g., certain B-cells), potent inhibition by this compound can lead to programmed cell death (apoptosis).

  • Off-Target Toxicity: Like many kinase inhibitors, this compound may affect other cellular targets at higher concentrations, leading to toxicity that is unrelated to BTK inhibition.[4] For example, the IC50 for growth inhibition in the MOLM-14 cell line was 2.9 µM, a concentration significantly higher than that required for BTK inhibition, suggesting potential off-target effects.[5]

  • Experimental Conditions: Suboptimal cell culture conditions can exacerbate drug toxicity. This includes issues with media quality, serum variability, improper storage of the compound, or the presence of contaminants.[6][7] The buildup of toxic metabolites in the culture medium can also contribute to cell death.[6]

Q3: How can I differentiate between on-target and off-target toxicity? Distinguishing between on-target and off-target effects is crucial for interpreting your results. If the observed toxicity occurs at concentrations consistent with this compound's BTK IC50 (in the low nanomolar range), it is more likely to be an on-target effect. Toxicity that only appears at much higher concentrations (micromolar range) suggests off-target activity.[4] A recommended strategy is to use a structurally different BTK inhibitor as a control; if both compounds produce similar effects at concentrations relevant to their respective IC50 values, the effect is likely on-target.

Q4: What is a recommended starting concentration range for this compound in primary cell culture experiments? Given its high potency, it is advisable to perform a dose-response curve starting from a low concentration. A broad range, such as 0.1 nM to 10 µM, is recommended for initial experiments. This allows for the determination of a concentration that effectively inhibits the target (e.g., phosphorylation of downstream molecules like PLCγ2) without causing widespread cell death.[1]

Q5: Which assays are best for quantifying this compound-induced toxicity? Using a combination of assays provides a more complete picture of cellular health.[8][9]

  • Viability/Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[10][11] They are suitable for initial high-throughput screening to determine the concentration range causing cytotoxic or cytostatic effects.[11][12]

  • Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct marker of cell death (necrosis).[13][14]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based method is highly specific for detecting apoptosis.[15] Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while propidium iodide (PI) stains necrotic cells, allowing for the differentiation between live, apoptotic, and necrotic cell populations.[15][16]

Troubleshooting Guide

Problem: High levels of cell death observed at the intended effective concentration.

Potential CauseRecommended Solution
High Cellular Sensitivity / On-Target Toxicity Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) to identify the lowest concentration that provides the desired biological effect. Consider reducing the incubation time to minimize toxicity while still allowing for target engagement.
Off-Target Effects Confirm that the working concentration is correct and that the stock solution was diluted properly. Ensure the compound is fully dissolved in the medium, as precipitates can cause toxicity.[6] Use a structurally unrelated BTK inhibitor as a control to verify that the observed toxicity is specific to BTK pathway inhibition.
Poor Cell Health or Suboptimal Culture Conditions Always start experiments with healthy, low-passage primary cells in their logarithmic growth phase. Ensure the culture medium, serum, and supplements are of high quality and not expired.[17] Test for mycoplasma contamination, which can sensitize cells to stress and chemical insults.[6][18]
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the culture medium is low, typically ≤0.1%. Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest drug dose) to confirm that the solvent is not contributing to cell death.

Problem: Inconsistent or non-reproducible results between experiments.

Potential CauseRecommended Solution
Variability in Compound Preparation/Storage Prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[2] Aliquot the stock into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions for each experiment.
Inconsistent Cell Seeding and Growth Phase Standardize the cell seeding density across all experiments.[10] Use a consistent protocol for cell passaging and ensure cells are treated at a similar confluency or density and are in a healthy, logarithmic growth phase.
Lot-to-Lot Variability of Reagents Serum is a common source of variability.[7] When starting a new series of experiments, test and qualify a new lot of serum or use a serum-free medium if one is available and suitable for your primary cells.

Data Presentation

Table 1: In Vitro Potency of this compound

Target / Cell LineAssay TypeIC50 ValueReference
Bruton's Tyrosine Kinase (BTK)Kinase Assay1.95 nM[1][2]
MOLM-14 (AML Cell Line)Cell Growth Inhibition2.9 µM[5]
Mino (MCL Cell Line)Cell Growth Inhibition> 10 µM[5]

Table 2: Comparison of Common Assays for Assessing Cell Health

Assay TypePrincipleAdvantagesDisadvantages
MTS / MTT Assay Measures metabolic activity via reduction of a tetrazolium salt into a colored formazan product.[19]High-throughput, simple, and cost-effective for screening.[10]Indirectly measures viability; can be affected by changes in cell metabolism without cell death.[19][20]
LDH Release Assay Quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[13]Directly measures cytotoxicity/necrosis; can be multiplexed.[14]Less sensitive for detecting early-stage apoptosis; endogenous LDH in serum can increase background.[14]
Annexin V / PI Staining Uses flow cytometry to detect phosphatidylserine externalization (apoptosis) and membrane permeability (necrosis).Highly specific; distinguishes between apoptotic and necrotic populations.[15]Requires a flow cytometer; lower throughput than plate-based assays.

Visualizations: Pathways and Workflows

Poseltinib_Mechanism receptor B-Cell Receptor (BCR) lyn lyn receptor->lyn Activation syk syk receptor->syk Activation inhibitor This compound btk BTK inhibitor->btk Inhibition kinase kinase downstream downstream lyn->btk Phosphorylation syk->btk Phosphorylation plcg2 PLCγ2 btk->plcg2 Phosphorylation downstream_path B-Cell Proliferation & Survival plcg2->downstream_path Downstream Signaling (e.g., Ca2+ mobilization)

Caption: this compound inhibits BTK, blocking BCR signaling.

Toxicity_Workflow start Start: Prepare Primary Cell Culture seed 1. Seed Cells at Standardized Density start->seed dose_prep 2. Prepare Serial Dilutions of this compound (e.g., 0.1 nM - 10 µM) seed->dose_prep treat 3. Treat Cells for Desired Incubation Time dose_prep->treat viability 4. Assess Cell Viability (e.g., MTS Assay) treat->viability analyze_viability 5. Analyze Dose-Response Curve (Calculate IC50/GI50) viability->analyze_viability decision Toxicity Observed? analyze_viability->decision apoptosis 6. Confirm Mechanism of Death (Annexin V/PI Staining) decision->apoptosis Yes proceed Proceed with Optimized Experimental Conditions decision->proceed No (at effective dose) optimize Refine Concentration & Time apoptosis->optimize optimize->seed

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Tree start Problem: Unexpectedly High Cell Toxicity q1 Is the final concentration correct? start->q1 a1_yes Concentration is correct q1->a1_yes Yes a1_no ACTION: Recalculate dilutions. Prepare fresh stock. q1->a1_no No q2 Is the vehicle control (DMSO) also toxic? a1_yes->q2 a2_yes ACTION: Reduce final DMSO concentration. q2->a2_yes Yes a2_no Toxicity is compound-specific q2->a2_no No q3 Does toxicity occur only at high concentrations (>> IC50)? a2_no->q3 a3_yes HYPOTHESIS: Potential off-target effect. q3->a3_yes Yes a3_no HYPOTHESIS: On-target toxicity or high cell sensitivity. q3->a3_no No

Caption: Troubleshooting decision tree for unexpected toxicity.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol describes a general method for determining cell viability after treatment with this compound.

  • Cell Seeding: Seed primary cells in a 96-well flat-bottom plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 12-24 hours.

  • Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in culture medium. A typical starting range is 20 µM down to 0.2 nM (for a final concentration of 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a "no treatment" control.

  • Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound dilutions and controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition: Approximately 2-4 hours before the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Final Incubation: Return the plate to the incubator for 1-4 hours, allowing metabolically active cells to convert the MTS reagent to formazan.[19]

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at 490 nm.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability for each concentration. Plot the results to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol provides a method for quantifying apoptotic and necrotic cells using flow cytometry.[15]

  • Cell Preparation: Culture and treat cells with the desired concentrations of this compound in 6-well plates. Include positive and negative controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic dissociation solution or mild trypsinization. Combine all cells from each well and pellet them by centrifugation (e.g., 500 x g for 5 minutes).[15]

  • Washing: Wash the cell pellets twice with cold phosphate-buffered saline (PBS).[15]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore conjugate) and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]

  • Data Acquisition: Immediately before analysis, add additional 1X Binding Buffer to each tube.[21] Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

  • Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Poseltinib In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Poseltinib and its vehicle control in in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo studies with this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in Vehicle - Improper solvent ratio- Low temperature- Saturation limit exceeded- Ensure accurate solvent ratios as per the protocol.- Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare a fresh solution at a slightly lower concentration.
Inconsistent Drug Efficacy in Animal Models - Improper drug administration- Degradation of this compound stock solution- Incorrect vehicle control- For oral administration, ensure the gavage is performed correctly to deliver the full dose.- Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]- Use a consistent and appropriate vehicle control for all experimental groups.
Unexpected Off-Target Effects - High dosage- Non-specific binding- Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.[2]- While this compound is selective for BTK, it can inhibit other Tec family kinases (BMX, Tec, TXK) and EGFR, Blk, and JAK3 at higher concentrations.[3] Consider these potential off-target effects when analyzing results.
Vehicle Control Group Shows Biological Effects - Toxicity of the vehicle components (e.g., DMSO)- Interaction of the vehicle with the animal model- Minimize the concentration of DMSO in the final formulation. A common preparation involves 10% DMSO.[1]- Conduct a preliminary study with the vehicle alone to assess its baseline effects in the specific animal model.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an orally active, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][4] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and function.[5][6][7] By inhibiting BTK, this compound effectively blocks signaling through the BCR, as well as Fc receptors (FcR) and Toll-like receptors (TLR).[1] This leads to reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

2. What is a suitable vehicle control for in vivo experiments with this compound?

The choice of vehicle depends on the route of administration and the experimental model. For oral administration, several vehicle formulations have been successfully used in preclinical studies:

  • 10% DMSO in 90% (20% SBE-β-CD in Saline): This formulation provides a clear solution with a solubility of at least 7.5 mg/mL.[1]

  • 10% DMSO in 90% Corn Oil: This is another option that yields a clear solution with a solubility of at least 7.5 mg/mL.[1]

  • DMSO, Tween 20, and distilled water (1:0.5:28.5 v/v/v): This vehicle was used for oral administration of this compound in a rat model of collagen-induced arthritis.[2][8]

It is crucial to administer the same vehicle without the active compound to the control group to account for any effects of the vehicle itself.

3. What is the recommended dosage for this compound in animal models?

The optimal dosage of this compound will vary depending on the animal model and the specific disease being studied. Preclinical studies in mouse and rat models of arthritis have shown efficacy at doses ranging from 1 mg/kg to 30 mg/kg administered orally once daily.[1][2] A dose-dependent improvement in arthritis severity was observed in these studies.[2] It is recommended to perform a pilot dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.

4. How should this compound solutions be prepared and stored?

For in vitro studies, a 10 mM stock solution in DMSO is commonly prepared.[2] For in vivo studies, this compound dihydrochloride can be dissolved first in DMSO, followed by the gradual addition of other components of the vehicle like Tween 20 and distilled water.[2][8] To aid dissolution, gentle heating and/or sonication can be applied.[1]

Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Quantitative Data Summary

This compound Solubility

SolventSolubilityReference
DMSO≥ 10 mg/mL[3]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 7.5 mg/mL[1]
10% DMSO in 90% Corn Oil≥ 7.5 mg/mL[1]

This compound Inhibitory Concentrations (IC50)

TargetIC50Reference
Bruton's tyrosine kinase (BTK)1.95 nM[1][4]
Bone marrow tyrosine kinase on chromosome X (BMX)0.64 nM[3]
Tec4.57 nM[3]
TXK4.62 nM[3]
EGFR4.96 nM[3]
Blk13.5 nM[3]
JAK314.6 nM[3]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound primarily targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades, leading to reduced B-cell activation and proliferation.

Poseltinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT This compound This compound This compound->BTK Inhibits Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, ERK) PLCg2->Downstream AKT->Downstream Response B-Cell Proliferation, Survival & Cytokine Production Downstream->Response

Caption: this compound inhibits BTK, blocking downstream signaling.

In Vivo Experimental Workflow

A typical workflow for an in vivo study using this compound involves acclimatization of animals, preparation and administration of the drug and vehicle, and subsequent monitoring and analysis.

In_Vivo_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Preparation Preparation of This compound & Vehicle Grouping->Preparation Administration Daily Oral Administration Preparation->Administration Monitoring Monitoring of Disease Progression Administration->Monitoring Analysis Endpoint Analysis (e.g., Histology, Cytokines) Monitoring->Analysis Troubleshooting_Vehicle_Prep rect_node rect_node Start Precipitate Observed? Warm Apply Gentle Warming /Sonication Start->Warm Yes Proceed Proceed with Experiment Start->Proceed No Check_Ratio Verify Solvent Ratios Warm->Check_Ratio Remake Prepare Fresh Solution Check_Ratio->Remake

References

Technical Support Center: Overcoming Resistance to Poseltinib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Poseltinib in cancer cell lines. The information is intended for scientists and drug development professionals working in oncology research.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and offers potential solutions and investigative workflows.

Issue/Observation Potential Cause Recommended Action
Decreased sensitivity to this compound (Increased IC50) 1. Acquired mutation in the BTK gene at the C481 residue. 2. Acquired activating mutation in the downstream signaling molecule PLCγ2.1. Sequence the BTK and PLCγ2 genes to identify potential mutations. 2. Perform a Western blot to assess the phosphorylation status of BTK and PLCγ2.
No change in BTK or PLCγ2, but still observing resistance Activation of bypass signaling pathways (e.g., PI3K/Akt/mTOR, MAPK, or NF-κB).1. Perform Western blot analysis to examine the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK, p65). 2. Consider combination therapy with inhibitors of the activated bypass pathway.
Heterogeneous response to this compound within a cell line 1. Emergence of a resistant subclone. 2. Cell line contamination.1. Perform single-cell cloning to isolate and characterize resistant populations. 2. Conduct cell line authentication (e.g., STR profiling).
Inconsistent results in cell viability assays 1. Suboptimal assay conditions. 2. Issues with this compound stock solution.1. Optimize cell seeding density and incubation times for the specific cell line. 2. Verify the concentration and stability of the this compound stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It covalently binds to the cysteine 481 (C481) residue in the active site of BTK, leading to the inhibition of the B-cell receptor (BCR) signaling pathway.[4] This pathway is crucial for the proliferation and survival of various B-cell malignancies.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the most likely causes?

A2: The most common mechanisms of acquired resistance to irreversible BTK inhibitors like this compound are:

  • Mutations in BTK: A mutation at the C481 residue of BTK (e.g., C481S) can prevent the covalent binding of this compound, reducing its inhibitory effect.

  • Mutations in PLCγ2: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a key downstream effector of BTK, can lead to pathway activation even when BTK is inhibited.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the blocked BCR pathway. Common bypass pathways include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

Q3: How can I confirm if my resistant cell line has a BTK mutation?

A3: You can identify mutations in the BTK gene by performing Sanger sequencing or next-generation sequencing (NGS) on genomic DNA extracted from your resistant cell line. A comparison with the parental (sensitive) cell line will reveal any acquired mutations.[6][7][8]

Q4: What are some strategies to overcome this compound resistance in my cell line?

A4: Several strategies can be explored:

  • Combination Therapy: Combining this compound with an inhibitor of a bypass pathway can be effective. For example, if you observe Akt activation, a combination with a PI3K or Akt inhibitor could restore sensitivity.

  • Next-Generation BTK Inhibitors: Non-covalent, reversible BTK inhibitors are being developed to be effective against BTK C481 mutations.

  • Targeting Downstream Effectors: If resistance is due to PLCγ2 mutations, therapies targeting other downstream components of the BCR pathway could be considered.

  • Combination with other anti-cancer agents: Combining this compound with other types of cancer treatments, such as chemotherapy or immunotherapy, may also be a viable strategy.[9][10][11][12]

Q5: How do I generate a this compound-resistant cell line for my studies?

A5: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., near the IC50) and gradually increasing the concentration over several weeks to months as the cells adapt and become resistant.

Quantitative Data Summary

While specific data on this compound resistance is not yet widely available, the following table provides a representative example of the change in IC50 values observed with the first-generation BTK inhibitor, ibrutinib, in a mantle cell lymphoma (MCL) cell line and its ibrutinib-resistant derivative. This illustrates the typical magnitude of resistance that can develop.

Cell Line BTK Inhibitor IC50 (nM)
JeKo-1 (Parental)Ibrutinib~5
JeKo-1-IR (Ibrutinib-Resistant)Ibrutinib>10,000

Data extrapolated from studies on ibrutinib resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Gently mix the contents of the wells.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for PI3K/Akt/mTOR Pathway Analysis

This protocol allows for the assessment of the activation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture parental and resistant cells and treat with this compound or vehicle for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL substrate and an imaging system.[2]

  • Analyze the band intensities to determine the phosphorylation status of the target proteins relative to total protein and loading controls.

Sanger Sequencing for BTK Mutation Detection

This protocol is for identifying point mutations in the BTK gene.

Materials:

  • Genomic DNA from parental and resistant cell lines

  • PCR primers flanking the BTK C481 codon

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sequencing primers

  • BigDye Terminator v3.1 Cycle Sequencing Kit

  • Capillary electrophoresis-based genetic analyzer

Procedure:

  • Design PCR primers to amplify the region of the BTK gene containing the C481 codon.

  • Perform PCR using genomic DNA from both parental and resistant cells as a template.

  • Purify the PCR products to remove primers and dNTPs.

  • Perform cycle sequencing using the purified PCR product, a sequencing primer, and the BigDye Terminator kit.

  • Purify the sequencing reaction products.

  • Analyze the purified products on a genetic analyzer.

  • Align the resulting sequences with the reference BTK sequence to identify any mutations.

Visualizations

Poseltinib_Mechanism_of_Action cluster_0 B-Cell Receptor (BCR) Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK Inhibits Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound BTK BTK This compound->BTK Inhibition BCR_Signaling BCR Signaling BTK->BCR_Signaling Cell_Survival Cell Survival BCR_Signaling->Cell_Survival BTK_Mutation BTK C481S Mutation BTK_Mutation->BTK Prevents Binding PLCg2_Mutation PLCγ2 Activating Mutation PLCg2_Mutation->BCR_Signaling Activates Downstream Bypass_Pathways Bypass Pathway Activation (PI3K/Akt, MAPK, NF-κB) Bypass_Pathways->Cell_Survival Promotes Experimental_Workflow Start Observe Decreased Sensitivity to this compound Cell_Viability Confirm Resistance (IC50 Shift via MTT/CellTiter-Glo) Start->Cell_Viability Molecular_Analysis Investigate Resistance Mechanism Cell_Viability->Molecular_Analysis Sequencing Sequence BTK and PLCγ2 Molecular_Analysis->Sequencing Western_Blot Analyze Bypass Pathways (Western Blot) Molecular_Analysis->Western_Blot Mutation_Found Mutation Identified? Sequencing->Mutation_Found Pathway_Activated Bypass Pathway Activated? Western_Blot->Pathway_Activated Mutation_Found->Pathway_Activated No Strategy Develop Overcoming Strategy Mutation_Found->Strategy Yes Pathway_Activated->Strategy Yes New_Inhibitor Test Next-Gen BTKi Strategy->New_Inhibitor Combination_Tx Test Combination Therapy Strategy->Combination_Tx

References

Validation & Comparative

Comparative Efficacy of Poseltinib and Other Covalent BTK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Poseltinib, a selective Bruton's tyrosine kinase (BTK) inhibitor, with other established covalent BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of publicly available preclinical data to facilitate an objective assessment of these therapeutic agents.

Introduction to Covalent BTK Inhibitors

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation. Covalent BTK inhibitors form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. The first-generation inhibitor, Ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects due to its interaction with other kinases.[1][2] This led to the development of second-generation inhibitors, including Acalabrutinib and Zanubrutinib, with improved selectivity profiles.[1][3] this compound is another covalent inhibitor that has been investigated for its potential in treating autoimmune diseases and B-cell malignancies.[4][5][6]

Biochemical and Cellular Efficacy

The following tables summarize the reported biochemical and cellular potencies of this compound, Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Table 1: Biochemical IC50 Values against BTK

InhibitorIC50 (nM)Assay TypeSource
This compound 1.95Kinase Assay[7]
4.0Biochemical Assay[8]
Ibrutinib 0.5Cell-free Kinase Assay[5][9]
1.5Biochemical Assay[10]
Acalabrutinib 3Kinase Assay[11]
5.1Biochemical Assay[10]
Zanubrutinib 0.63Kinase Assay[12]

Table 2: Cellular IC50 and EC50 Values

InhibitorCell TypeAssayEndpointIC50/EC50 (nM)Source
This compound Rat PBMCsMolecular Probe AssayBTK Target Modulation14.6[8]
Ibrutinib DOHH2 (B-cell lymphoma)Cellular AssayBTK Autophosphorylation11[13]
Primary B-cellsCellular AssayBCR-activated proliferation8[9]
BT474 (Breast Cancer)MTT AssayCell Viability9.94[1]
SKBR3 (Breast Cancer)MTT AssayCell Viability8.89[1]
Raji (Burkitt's lymphoma)Proliferation AssayCell Proliferation13,809[2]
Primary CLL cellsEx vivo apoptosisApoptosis370 - 9690[14]
Acalabrutinib Human Whole BloodCD69 B-cell activationCD69 expression198[11]
Zanubrutinib Human Whole Blood--<10[15]

Kinase Selectivity Profile

A key differentiator among BTK inhibitors is their selectivity, which influences their off-target side effect profile. The following table presents the selectivity of the inhibitors against other kinases, particularly those with a homologous cysteine residue at the binding site.

Table 3: Selectivity against Other Kinases (IC50 in nM or Fold Selectivity)

InhibitorBMXTECTXKITKEGFRJAK3Source
This compound 0.3-fold vs BTK2.3-fold vs BTK2.4-fold vs BTK53-fold vs BTK-7.5-fold vs BTK[8]
Ibrutinib ----Modestly potentLess potent[9]
Acalabrutinib 19-fold vs BTK9-fold vs BTK94-fold vs BTK323-fold vs BTKNo activity-[11]
Zanubrutinib -Less activity than Ibrutinib-Less activity than IbrutinibLess activity than Ibrutinib-[6]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing inhibitor efficacy.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., this compound) Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination Selectivity_Screen Kinase Selectivity Screening (Kinome Scan) Selectivity_Profile Assess Selectivity Selectivity_Screen->Selectivity_Profile Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Cellular_Potency Evaluate Cellular Potency & Target Engagement Target_Engagement->Cellular_Potency Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Functional_Effects Measure Functional Effects Proliferation_Assay->Functional_Effects Signaling_Assay Downstream Signaling Assay (e.g., Western Blot for pBTK) Signaling_Assay->Functional_Effects Animal_Model Disease Model (e.g., CIA in rats) In_Vivo_Efficacy Test In Vivo Efficacy Animal_Model->In_Vivo_Efficacy Start Compound Synthesis Start->Kinase_Assay Start->Selectivity_Screen IC50_Determination->Target_Engagement Selectivity_Profile->Target_Engagement Cellular_Potency->Proliferation_Assay Cellular_Potency->Signaling_Assay Functional_Effects->Animal_Model End Lead Optimization/ Clinical Candidate Selection In_Vivo_Efficacy->End

Caption: General Workflow for BTK Inhibitor Evaluation.

Experimental Protocols

Below are generalized protocols for key experiments cited in this guide. Specific details may vary between laboratories and published studies.

In Vitro BTK Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Principle: This assay measures the inhibition of BTK-mediated phosphorylation of a substrate peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylated product. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by BTK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials:

  • Purified recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or Alexa Fluor 647)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the assay wells.

  • Prepare a master mix containing kinase buffer, BTK enzyme, and the peptide substrate.

  • Add the master mix to the wells containing the test compound and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Eu-labeled antibody and streptavidin-acceptor).

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[16][17][18][19]

Cellular Proliferation Assay (MTT)

Objective: To assess the effect of BTK inhibitors on the proliferation and viability of B-cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, DOHH-2)

  • Complete cell culture medium

  • Test compounds (e.g., this compound) serially diluted in culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.[3][20][21][22]

Cellular BTK Target Engagement Assay (NanoBRET)

Objective: To measure the binding of a BTK inhibitor to its target within living cells.

Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc luciferase-tagged BTK protein expressed in cells and a cell-permeable fluorescent tracer that binds to the active site of BTK. When the tracer binds to the NanoLuc-BTK fusion protein, BRET occurs between the luciferase donor and the fluorescent acceptor. A test compound that also binds to the BTK active site will compete with the tracer, resulting in a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc-BTK fusion protein

  • Transfection reagent

  • NanoBRET tracer for BTK

  • Nano-Glo substrate

  • Test compounds (e.g., this compound) serially diluted

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfect the cells with the NanoLuc-BTK expression vector and seed them into the assay plate.

  • Allow the cells to express the fusion protein for approximately 24 hours.

  • Prepare serial dilutions of the test compound and the NanoBRET tracer.

  • Add the test compound and then the tracer to the cells.

  • Incubate for a defined period (e.g., 2 hours) at 37°C to allow for compound entry and binding equilibrium.

  • Add the Nano-Glo substrate to the wells to generate the luminescent signal from the NanoLuc luciferase.

  • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable luminometer.

  • Calculate the BRET ratio and plot the percentage of inhibition of the BRET signal against the compound concentration to determine the cellular IC50 value for target engagement.[23][24]

Conclusion

The available preclinical data indicate that this compound is a potent inhibitor of BTK with a distinct selectivity profile compared to first and second-generation covalent BTK inhibitors. While direct comparative studies are limited, the compiled data in this guide provides a foundation for researchers to evaluate the relative efficacy and potential therapeutic applications of this compound. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparison. The provided experimental protocols offer a framework for conducting such comparative analyses in a laboratory setting.

References

Validating Poseltinib's On-Target Effects: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, validating that a drug molecule precisely engages its intended target is a cornerstone of preclinical and clinical development. This guide provides a comparative analysis of pharmacological inhibition of Bruton's tyrosine kinase (BTK) by Poseltinib versus genetic knockout of BTK using CRISPR-Cas9. By presenting supporting experimental data and detailed protocols, we aim to offer a comprehensive resource for validating the on-target effects of BTK inhibitors.

Introduction to this compound and On-Target Validation

This compound (formerly HM71224) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound covalently binds to the Cysteine 481 residue in the BTK active site, blocking its kinase activity and subsequent downstream signaling.[3]

Validating that the observed cellular effects of this compound are a direct consequence of BTK inhibition is paramount. CRISPR-Cas9 technology offers a powerful method for such validation by enabling the complete knockout of the BTK gene, thereby mimicking a 100% effective and specific inhibitor. Comparing the phenotypic and signaling consequences of this compound treatment with those of BTK genetic knockout provides a robust framework for confirming on-target activity.

Comparison of this compound's Effects and BTK Knockout

The primary mechanism of action for this compound is the inhibition of the BCR signaling cascade. Upon B-cell activation, BTK is autophosphorylated and, in turn, phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events culminating in B-cell proliferation and survival.

Parameter This compound Treatment CRISPR-mediated BTK Knockout Alternative Validation Methods
BTK Protein Level UnchangedAbsentsiRNA/shRNA knockdown (transient)
BTK Phosphorylation (p-BTK) Significantly Reduced/Abolished[1][2]AbsentWestern Blot, Phospho-flow cytometry
PLCγ2 Phosphorylation (p-PLCγ2) Significantly Reduced[1][2]Significantly Reduced/AbolishedWestern Blot, Phospho-flow cytometry
B-Cell Proliferation Inhibited (IC50 values in low micromolar to nanomolar range for similar BTK inhibitors)[4][5]Impaired/ReducedCell proliferation assays (e.g., CFSE, MTT)
Downstream Signaling (e.g., p-AKT) Reduced in stimulated B cells[1][2]ImpairedWestern Blot, Phospho-flow cytometry
Specificity High for BTK, but potential for off-target effects on other kinases.Highly specific to the BTK gene.Kinase profiling assays

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of BTK in a Human B-Cell Line (e.g., Ramos)

This protocol outlines the generation of a BTK knockout B-cell line using ribonucleoprotein (RNP) delivery of Cas9 and a specific guide RNA (gRNA).

Materials:

  • Ramos B-cell line

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting an early exon of the human BTK gene

  • Electroporation system and cuvettes

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Single-cell sorting instrument or limiting dilution supplies

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site

  • Sanger sequencing service

Protocol:

  • gRNA Design and Synthesis: Design a gRNA targeting an early constitutive exon of the BTK gene to ensure a loss-of-function mutation. Synthetically produce the gRNA.

  • RNP Complex Formation: Incubate the Cas9 protein with the synthetic gRNA at a 1:1.2 molar ratio for 10-20 minutes at room temperature to form the RNP complex.

  • Cell Preparation: Harvest actively growing Ramos cells and resuspend them in a suitable electroporation buffer.

  • Electroporation: Mix the cell suspension with the pre-formed RNP complexes and transfer to an electroporation cuvette. Deliver the electric pulse using a pre-optimized program for Ramos cells.

  • Recovery and Expansion: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate at 37°C and 5% CO2.

  • Single-Cell Cloning: After 48-72 hours, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Clone Expansion and Screening: Expand the single-cell clones. Once sufficient cell numbers are reached, harvest a portion of the cells for genomic DNA extraction.

  • Genotype Verification: Perform PCR to amplify the genomic region targeted by the gRNA. Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Phenotypic Validation: Confirm the absence of BTK protein in knockout clones by Western blot.

Western Blot Analysis of BTK and PLCγ2 Phosphorylation

This protocol describes the detection of total and phosphorylated BTK and PLCγ2 in B-cells following stimulation and treatment.

Materials:

  • Wild-type and BTK knockout B-cell lines

  • This compound

  • B-cell stimulation agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-BTK, anti-p-BTK (Tyr223), anti-PLCγ2, anti-p-PLCγ2 (Tyr759), and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Stimulation: Plate wild-type B-cells and treat with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours). Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes). Include untreated wild-type and BTK knockout cells as controls.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

B-Cell Proliferation Assay

This protocol measures the effect of this compound on B-cell proliferation following activation.

Materials:

  • Wild-type and BTK knockout B-cell lines

  • This compound

  • B-cell stimulation agent (e.g., anti-IgM antibody)

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT, BrdU)

  • 96-well culture plates

  • Flow cytometer or plate reader

Protocol (using CFSE):

  • Cell Staining: Label wild-type B-cells with CFSE according to the manufacturer's protocol.

  • Cell Plating and Treatment: Plate the CFSE-labeled wild-type cells in a 96-well plate. Add serial dilutions of this compound or vehicle control. Include unstained and stained unstimulated wild-type cells, as well as stimulated BTK knockout cells as controls.

  • Stimulation: Add the B-cell stimulation agent (e.g., anti-IgM) to the appropriate wells.

  • Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity.

  • Data Analysis: Determine the percentage of proliferating cells and the proliferation index for each condition. Calculate the IC50 value for this compound's inhibition of proliferation.

Visualizing the Concepts

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK p- PLCg2 PLCγ2 BTK->PLCg2 p- PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) Ca_release->Transcription_Factors PKC_activation->Transcription_Factors Proliferation_Survival B-Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival This compound This compound This compound->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

CRISPR_Validation_Workflow cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach start Start: Validate On-Target Effect treat_cells Treat B-cells with This compound start->treat_cells crispr_ko Generate BTK Knockout B-cells using CRISPR start->crispr_ko measure_pharma Measure Phenotype (e.g., p-BTK, Proliferation) treat_cells->measure_pharma compare Compare Phenotypes measure_pharma->compare measure_genetic Measure Phenotype (e.g., p-BTK, Proliferation) crispr_ko->measure_genetic measure_genetic->compare conclusion Conclusion: On-Target Effect Validated compare->conclusion Phenotypes Match?

Caption: Experimental workflow for validating this compound's on-target effects using CRISPR.

Logical_Comparison This compound This compound Treatment - Inhibits BTK kinase activity - BTK protein is present - Potential for off-target effects Phenotype Observed Phenotype - Reduced p-PLCγ2 - Decreased proliferation - Impaired B-cell activation This compound->Phenotype Causes CRISPR_KO CRISPR BTK Knockout - No BTK kinase activity - BTK protein is absent - Highly specific genetic modification CRISPR_KO->Phenotype Causes

Caption: Logical comparison of pharmacological inhibition versus genetic knockout of BTK.

References

A Comparative Guide: Poseltinib vs. JAK Inhibitors in Preclinical Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Poseltinib, a Bruton's tyrosine kinase (BTK) inhibitor, and various Janus kinase (JAK) inhibitors in rodent models of rheumatoid arthritis (RA). The data presented is compiled from separate studies, and direct head-to-head comparisons were not available in the reviewed literature. This guide aims to offer a structured overview of their mechanisms of action and reported efficacy in established disease models.

Introduction to Therapeutic Strategies

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1] Two key intracellular signaling pathways implicated in its pathogenesis are the BTK and JAK-STAT pathways, making them attractive targets for therapeutic intervention.

This compound , an irreversible inhibitor of Bruton's tyrosine kinase, targets a critical enzyme in B cell receptor (BCR) signaling.[2][3] BTK is also involved in the signaling of other immune cells like macrophages.[4] By inhibiting BTK, this compound aims to reduce B cell activation and proliferation, as well as the production of autoantibodies and inflammatory cytokines.[2][4] Despite promising preclinical data, a Phase II clinical trial of this compound in patients with RA was terminated due to a low likelihood of demonstrating significant efficacy.[5]

Janus kinase (JAK) inhibitors , such as Tofacitinib, Baricitinib, and Upadacitinib, target one or more members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][6] These enzymes are crucial for signal transduction downstream of cytokine receptors that are pivotal in the inflammatory cascade of RA.[7][8] By blocking this pathway, JAK inhibitors can effectively suppress the inflammatory response.[6] Several JAK inhibitors are approved for the treatment of moderate to severe RA.[1]

Signaling Pathways

The distinct mechanisms of action of this compound and JAK inhibitors are visualized in the signaling pathway diagrams below.

BTK_Signaling_Pathway cluster_cell B Cell cluster_nucleus BCR B Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB nucleus Nucleus NFkB->nucleus Gene Gene Transcription nucleus->Gene This compound This compound This compound->BTK Inhibition

BTK Signaling Pathway Inhibition by this compound.

JAK_STAT_Signaling_Pathway cluster_cell Immune Cell cluster_nucleus CytokineReceptor Cytokine Receptor JAK Janus Kinase (JAK) CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Gene Gene Transcription nucleus->Gene JAKi JAK Inhibitors JAKi->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition by JAK Inhibitors.

Preclinical Efficacy in Rodent Arthritis Models

The following tables summarize the reported efficacy of this compound and various JAK inhibitors in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. It is important to note that these results are from different studies and direct comparisons should be made with caution.

Table 1: Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
CompoundDoseAnimal ModelKey Efficacy EndpointsOutcome
This compoundNot SpecifiedRat CIAArthritis ScoreDose-dependent reduction

Note: Specific quantitative data for this compound's efficacy in the rat CIA model was not available in the reviewed literature.

Table 2: Efficacy of JAK Inhibitors in Rodent Arthritis Models
CompoundDoseAnimal ModelKey Efficacy EndpointsOutcome
Tofacitinib 15 mg/kg (BID)Mouse CIAClinical Score, Hind Paw Edema, Serum TNFSignificant reduction in all parameters.[9]
~100 nM (Cave50)Mouse CIAMaximal Response50% of maximal response achieved.[10]
Baricitinib 3 mg/kg (QD)Mouse CIAArthritis ScoreSignificant decrease in arthritis score.[11]
Upadacitinib 3 and 10 mg/kgRat AIA & CIAPaw Swelling, Bone Destruction, Synovial Hypertrophy, Inflammation, Cartilage Damage, Bone ErosionDose-dependent reduction in paw swelling and bone destruction in AIA.[12][13] Improved histological endpoints in both AIA and CIA models.[12][14]

Abbreviations: BID - twice daily; QD - once daily; Cave50 - total steady-state plasma concentration achieving 50% of the maximal response; AIA - Adjuvant-Induced Arthritis; CIA - Collagen-Induced Arthritis.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease. The general protocol for inducing CIA in rodents is as follows:

  • Immunization: Susceptible strains of mice (e.g., DBA/1J) or rats are immunized with an emulsion of type II collagen (typically from bovine or chicken) and Complete Freund's Adjuvant (CFA). The injection is usually administered intradermally at the base of the tail.

  • Booster (Optional but common): A booster injection of type II collagen, often emulsified with Incomplete Freund's Adjuvant (IFA), is typically given 21 days after the primary immunization to enhance the arthritic response.

  • Disease Development and Assessment: The onset of arthritis usually occurs between 21 and 28 days after the initial immunization. Disease progression is monitored regularly by assessing clinical signs such as paw swelling (measured with calipers), erythema, and joint stiffness. A clinical scoring system is used to quantify the severity of arthritis, typically on a scale of 0-4 for each paw.

  • Therapeutic Intervention: Treatment with the test compounds (e.g., this compound, JAK inhibitors) is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs of arthritis). The compounds are administered at specified doses and frequencies for a defined period.

  • Endpoint Analysis: At the end of the study, various endpoints are evaluated. These can include:

    • Clinical Scores and Paw Volume: Continued monitoring of arthritis severity.

    • Histopathology: Joints are collected, sectioned, and stained (e.g., with H&E) to assess synovial inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and autoantibodies.

    • Micro-CT Imaging: To quantitatively assess bone erosion and changes in bone architecture.

CIA_Workflow cluster_protocol Collagen-Induced Arthritis Experimental Workflow start Day 0: Primary Immunization (Collagen + CFA) booster Day 21: Booster Immunization (Collagen + IFA) start->booster onset Day 21-28: Onset of Arthritis booster->onset treatment Therapeutic Treatment (Vehicle, this compound, or JAKi) onset->treatment monitoring Regular Monitoring: - Clinical Score - Paw Swelling treatment->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarkers - Imaging monitoring->endpoint

Typical Experimental Workflow for a Therapeutic Collagen-Induced Arthritis (CIA) Study.

Summary and Conclusion

Preclinical studies in rodent models of rheumatoid arthritis have demonstrated the potential of both BTK and JAK inhibitors to ameliorate disease. This compound, a BTK inhibitor, showed a dose-dependent reduction in arthritis scores in a rat CIA model. However, its clinical development for RA was halted.

In contrast, several JAK inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib, have shown robust efficacy in preclinical models, which has translated to successful clinical outcomes and regulatory approval for the treatment of RA.[1][6] These agents have demonstrated the ability to reduce inflammation, paw swelling, and joint damage in both CIA and AIA models.[6][9][13]

References

A Comparative Guide to Poseltinib and Other BTK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Bruton's tyrosine kinase (BTK) inhibitor Poseltinib with other prominent BTK inhibitors, including Ibrutinib, Acalabrutinib, Zanubrutinib, and Tirabrutinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on published experimental data.

Mechanism of Action

This compound is an orally active, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Upon activation, BTK triggers downstream signaling cascades, including the PLCγ2, PI3K/AKT, and NF-κB pathways, which are essential for B-cell proliferation, survival, differentiation, and migration[2][3][4]. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound and other irreversible BTK inhibitors block its kinase activity, thereby disrupting these vital signaling pathways and inhibiting the growth and survival of B-cells[2][5][6]. This mechanism of action makes BTK a key therapeutic target for various B-cell malignancies and autoimmune diseases.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency of this compound and its alternatives against BTK and a selection of other kinases, providing insight into their relative selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Inhibitor BTK IC50 (nM) Other Kinase IC50 (nM)
This compound 1.95[1]BMX (0.3-fold selectivity vs BTK), TEC (2.3-fold), TXK (2.4-fold)[6]
Ibrutinib 0.5[7][8]ITK, TEC, BLK, JAK3, EGFR, HER2 (activity against these kinases)[4]
Acalabrutinib 3 - 5.1Minimal off-target activity on other kinases like ITK, EGFR, TEC[8][9]
Zanubrutinib 0.3[10]Lower off-target activity on ITK, JAK3, EGFR compared to Ibrutinib
Tirabrutinib 2.2 - 6.8[9][11]Highly selective with minimal off-target effects[12][13]

Cellular Activity: Inhibition of B-Cell Proliferation

The efficacy of BTK inhibitors in a cellular context is often evaluated by their ability to inhibit the proliferation of B-cell lines. The following table presents the reported IC50 values for the inhibition of proliferation in various B-cell lymphoma cell lines.

Inhibitor Cell Line Proliferation IC50 (nM)
This compound Ramos (Burkitt's lymphoma)Inhibits phosphorylation of BTK and PLCγ2 in a dose-dependent manner[1]
Ibrutinib RCH-ACV (pre-B-ALL)500 (reduced viability by 48.7%)
SMS-SB (pre-B-ALL)500 (reduced viability by 55.8%)
Acalabrutinib Primary CLL B-cellsInduces apoptosis at concentrations ≥1 µM[12]
Zanubrutinib REC1 (MCL)0.9
TMD8 (ABC-DLBCL)0.4
OCI-Ly-10 (ABC-DLBCL)1.5[14]
Tirabrutinib OCI-L Y109.127[9]
SU-DHL-617.10[9]
TMD83.59[12][13]
U-293227.6[12][13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K This compound This compound & Other BTKIs This compound->BTK Inhibition NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Kinase_Assay BTK Kinase Assay (e.g., ADP-Glo) IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc Cell_Culture B-Cell Line Culture Inhibitor_Treatment Treatment with BTK Inhibitor (e.g., this compound) Cell_Culture->Inhibitor_Treatment Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo, CFSE) Inhibitor_Treatment->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Inhibitor_Treatment->Signaling_Assay Proliferation_Analysis Analysis of Cell Proliferation Proliferation_Assay->Proliferation_Analysis Signaling_Analysis Analysis of Protein Phosphorylation Signaling_Assay->Signaling_Analysis

Experimental Workflow for Evaluating BTK Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

BTK Kinase Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available kits for measuring kinase activity.

Materials:

  • Recombinant BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a multi-well plate, add the diluted inhibitor, BTK enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cell Proliferation Assay (CellTiter-Glo® Protocol)

This protocol measures cell viability as an indicator of cell proliferation.

Materials:

  • B-cell lines (e.g., Ramos, TMD8)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors dissolved in DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Procedure:

  • Seed the B-cell lines in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

B-Cell Proliferation Assay (CFSE Staining Protocol)

This protocol directly measures cell division.

Materials:

  • Primary B-cells or B-cell lines

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • PBS

  • Cell culture medium

  • Stimulating agents (e.g., anti-IgM, LPS)

  • Flow cytometer

Procedure:

  • Wash the cells with PBS and resuspend them at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Wash the cells twice with complete culture medium.

  • Resuspend the cells in culture medium and stimulate them with the desired agent in the presence of serial dilutions of the BTK inhibitor.

  • Culture the cells for 3-5 days.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Western Blot Analysis of BTK Signaling

This protocol is used to assess the phosphorylation status of key proteins in the BTK signaling pathway.

Materials:

  • B-cell lines

  • Stimulating agent (e.g., anti-IgM)

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated BTK, PLCγ2, AKT, ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture B-cells and treat them with the BTK inhibitor for a specified time before stimulating with an agonist like anti-IgM.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

References

Comparative Preclinical Safety Profile of Poseltinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical safety data for the Bruton's tyrosine kinase (BTK) inhibitor, poseltinib, in comparison to other relevant BTK and Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available non-clinical safety and toxicology data.

Introduction

This compound (formerly HM71224) is an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor and cytokine receptor pathways. Its potential as a therapeutic agent for autoimmune diseases has been explored in preclinical and clinical studies. A thorough understanding of its preclinical safety profile is crucial for further development and for contextualizing its potential risks and benefits against existing therapies. This guide provides a comparative analysis of the publicly available preclinical safety data for this compound and other selected BTK and JAK inhibitors, including ibrutinib, acalabrutinib, zanubrutinib, tofacitinib, baricitinib, and upadacitinib.

While detailed quantitative preclinical toxicology data for this compound is limited in the public domain, this guide synthesizes available information and draws comparisons based on the known safety profiles of mechanistically similar drugs.

Signaling Pathway of BTK and JAK inhibitors

The diagram below illustrates the signaling pathways targeted by BTK and JAK inhibitors, providing a context for their mechanism of action and potential on-target and off-target effects.

Signaling_Pathways Figure 1: Simplified Signaling Pathways of BTK and JAK Inhibitors cluster_BCR B-Cell Receptor (BCR) Signaling cluster_JAK_STAT JAK-STAT Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream_BCR B-Cell Proliferation, Survival, Differentiation PLCg2->Downstream_BCR Cytokine_Receptor Cytokine Receptor JAK JAKs (JAK1, JAK2, JAK3, TYK2) Cytokine_Receptor->JAK STAT STATs JAK->STAT Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression This compound This compound This compound->BTK Inhibits BTK_Inhibitors Other BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTK_Inhibitors->BTK Inhibit JAK_Inhibitors JAK Inhibitors (Tofacitinib, Baricitinib, Upadacitinib) JAK_Inhibitors->JAK Inhibit

Figure 1: Simplified Signaling Pathways of BTK and JAK Inhibitors

Preclinical Safety Profile Comparison

The following tables summarize the available preclinical toxicology findings for this compound and selected comparator drugs. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, species, and dosing regimens.

Table 1: Summary of Preclinical Repeat-Dose Toxicity Findings
Drug ClassDrugSpeciesKey FindingsTarget OrgansNOAEL (No-Observed-Adverse-Effect Level)
BTK Inhibitor This compound Rat, MouseEfficacious in collagen-induced arthritis models.[1] Generally well-tolerated in a Phase 1 study in healthy volunteers.[2]Specific target organs from preclinical toxicology studies not publicly available.Not publicly available.
BTK InhibitorIbrutinibRat, DogDose-dependent GI toxicities (inflammation, ulceration, enterocolitis).[3] Effects on lymphoid tissues, bone, and skin.[3]Gastrointestinal tract, lymphoid tissues, bone, skin[3]Mouse (4-week): 1000 mg/kg/day (highest dose tested)[4]
BTK InhibitorAcalabrutinibMouse, Rat, Rabbit, DogGenerally well-tolerated in canine models with mild, self-limiting GI signs (anorexia, emesis, diarrhea).[5]Specific target organs from pivotal toxicology studies not detailed in public reports.Not publicly available.
BTK InhibitorZanubrutinibRat, DogNo toxicologically significant changes at high systemic exposures.[6][7]None identified at tested doses[6][7]Rat (26-week): Exposures up to 26-fold human therapeutic dose. Dog (39-week): Exposures up to 15-fold human therapeutic dose.[7]
JAK Inhibitor TofacitinibRat, MonkeyImmunosuppression was the predominant finding.[8] Lymphoma observed in high-dose monkeys, likely related to immunosuppression and viral re-emergence.[8]Immune system[8]Specific NOAELs from general toxicology studies not readily available.
JAK InhibitorBaricitinibRat, RabbitTeratogenic effects observed.[9] Potential adverse effects on bone development in utero at higher doses.Reproductive organs, developing boneNot publicly available.
JAK InhibitorUpadacitinibRat, DogImmunosuppressive effects in both species.[10] Liver and kidney toxicity in rats.[10]Liver, kidneys (rat); Immune system (rat, dog)[10]Developmental toxicity NOAELs: 1.5 mg/kg/day (rat) and 10 mg/kg/day (rabbit)[10]
Table 2: Summary of Preclinical Safety Pharmacology, Genotoxicity, and Reproductive Toxicology Findings
Drug ClassDrugSafety PharmacologyGenotoxicityReproductive and Developmental Toxicology
BTK Inhibitor This compound No specific findings publicly available.No specific findings publicly available.No specific findings publicly available.
BTK InhibitorIbrutinibNot detailed in available public reports.Not mutagenic in Ames test or clastogenic in a chromosome aberration assay.[3]Administered during organogenesis in rats at doses up to 80 mg/kg/day.[3] Fertility studies have not been conducted.[3]
BTK InhibitorAcalabrutinibNot detailed in available public reports.Not detailed in available public reports.Not detailed in available public reports.
BTK InhibitorZanubrutinibNo effects on cardiovascular, respiratory, or central nervous systems in rats and dogs.[6][7]Not genotoxic.[6][7]No effects on fertility in male or female rats.[6][7] No fetal lethality or teratogenicity in rats or rabbits, with minor cardiac observations in rat fetuses at low incidence.[6][7] Ophthalmic lesions observed in offspring in a pre- and postnatal study in rats.[6]
JAK Inhibitor TofacitinibNot detailed in available public reports.Negative in most assays, but positive for chromosomal aberrations in cultured human lymphocytes with metabolic activation.[8]Teratogenic in rats and rabbits (skeletal and visceral malformations).[8]
JAK InhibitorBaricitinibNot detailed in available public reports.Not detailed in available public reports.Teratogenic in rats and rabbits, with reduced fetal birth weight.[9] Potential adverse effect on female fertility.[9]
JAK InhibitorUpadacitinibNo significant effects on cardiovascular, respiratory, or central nervous systems.[11]Not mutagenic or clastogenic.[11]Teratogenic in rats and rabbits (skeletal and cardiovascular malformations).[10][11] Increased post-implantation loss and reduced fetal body weights.[10] Affected fertility in rats (increased post-implantation loss, reduced live fetuses).[10]

Experimental Protocols: A General Overview

Detailed experimental protocols for specific preclinical studies of this compound are not publicly available. However, based on regulatory guidelines and common practices in drug development, a general workflow for preclinical toxicology assessment is presented below.

Preclinical_Toxicology_Workflow Figure 2: General Experimental Workflow for Preclinical Toxicology Studies cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_endpoints Endpoints Assessed Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames test, Chromosomal Aberration) Repeat_Dose Repeat-Dose Toxicity (Rodent & Non-rodent, various durations) Genotoxicity_in_vitro->Repeat_Dose Single_Dose Single-Dose Toxicity (Rodent & Non-rodent) Single_Dose->Repeat_Dose Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose->Safety_Pharm Repro_Tox Reproductive Toxicology (Fertility, Embryo-fetal Development) Repeat_Dose->Repro_Tox Carcinogenicity Carcinogenicity (Long-term studies) Repeat_Dose->Carcinogenicity Clinical_Signs Clinical Observations Repeat_Dose->Clinical_Signs Pathology Clinical & Anatomic Pathology Repeat_Dose->Pathology Toxicokinetics Toxicokinetics (TK) Repeat_Dose->Toxicokinetics Dose_Selection Dose Range Finding Studies Dose_Selection->Single_Dose Dose_Selection->Repeat_Dose Endpoints ...and others

Figure 2: General Experimental Workflow for Preclinical Toxicology Studies

Key Methodologies in Preclinical Safety Assessment:

  • Repeat-Dose Toxicity Studies: These studies involve the administration of the test compound daily for a specified period (e.g., 28 days, 3 months, 6 months) to at least two species (one rodent and one non-rodent). Endpoints typically include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues. The goal is to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests evaluates the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of a compound to induce genetic mutations or chromosomal damage. Standard assays include the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assay in mammalian cells, and in vivo micronucleus assay in rodents.

  • Reproductive and Developmental Toxicology Studies: These studies evaluate the potential adverse effects of the test substance on all aspects of reproduction. This includes studies on fertility and early embryonic development, embryo-fetal development (teratogenicity), and pre- and postnatal development.

Discussion and Conclusion

The available preclinical data for this compound primarily highlight its efficacy in animal models of rheumatoid arthritis. While a Phase 1 study in healthy volunteers indicated it was generally well-tolerated, a comprehensive public account of its preclinical toxicology profile is lacking.

In contrast, more detailed preclinical safety information is available for other BTK and JAK inhibitors, often through regulatory submission documents. For the BTK inhibitors, ibrutinib showed notable gastrointestinal toxicity in preclinical models, while the second-generation inhibitors, acalabrutinib and zanubrutinib, appear to have a more favorable preclinical safety profile with fewer off-target effects. Zanubrutinib, in particular, demonstrated a wide safety margin in repeat-dose toxicity studies and was not found to be genotoxic or have significant reproductive toxicity.

The JAK inhibitors (tofacitinib, baricitinib, and upadacitinib) as a class, show common preclinical safety findings related to their mechanism of action, including immunosuppression. A significant concern across this class is the potential for teratogenicity, which has been observed in animal studies for all three comparators. Target organ toxicities, such as liver and kidney effects with upadacitinib, have also been identified.

For a more complete comparative assessment of this compound's safety profile, access to detailed preclinical toxicology reports would be necessary. However, based on the available information, researchers and drug development professionals should consider the known class-related toxicities of BTK inhibitors and the specific findings for newer, more selective agents like zanubrutinib when evaluating the potential of this compound. Further publication of the preclinical safety data for this compound would be highly valuable to the scientific community.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Poseltinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Poseltinib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound, a Bruton's tyrosine kinase (BTK) inhibitor used in research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS with detailed disposal instructions is not readily found, general principles for handling potent research compounds should be strictly followed. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of solid this compound should be done in a chemical fume hood to avoid inhalation of dust particles.

Core Disposal Protocol: A Four-Step Approach

The disposal of this compound, as with most research-grade chemicals, should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by EHS.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste. Do not mix it with other chemical waste unless directed to do so by your EHS department. This is crucial for ensuring chemical compatibility and preventing unintended reactions.

Step 2: Container Management

All this compound waste must be collected in designated, properly sealed, and clearly labeled hazardous waste containers. It is best practice to use containers provided by your EHS-approved waste vendor.

Step 3: Labeling

Accurately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution, such as the specific hazards (e.g., "Toxic").

Step 4: Arrange for Pickup

Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup by a certified hazardous waste contractor.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste accumulation, which should be applied to this compound waste.

ParameterGuidelineSource
Maximum Accumulation Time Up to 12 months in a Satellite Accumulation Area, provided volume limits are not exceeded.University of Pennsylvania
Maximum Volume in Lab Generally, no more than 25 gallons of total chemical waste per laboratory.Northwestern University
Acutely Hazardous Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.Northwestern University

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_researcher Researcher's Responsibilities cluster_ehs EHS & Waste Vendor Responsibilities A Generate this compound Waste B Consult this compound SDS A->B C Wear Appropriate PPE B->C D Segregate this compound Waste C->D E Use Designated Hazardous Waste Container D->E F Label Container Correctly: 'Hazardous Waste - this compound' E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Schedule Waste Pickup H->I Initiates J Transport to Licensed Disposal Facility I->J K Proper Disposal (e.g., Incineration) J->K

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the safe and compliant disposal of the chemical compound itself.

Key Takeaways for Laboratory Personnel

  • Always treat investigational compounds like this compound as hazardous waste. In the absence of specific data, a conservative approach is the safest.

  • Your institution's EHS department is your primary resource. They can provide specific guidance and ensure compliance with all relevant regulations.

  • Proper labeling and segregation are critical. These practices prevent accidents and ensure that waste is handled correctly by disposal vendors.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment.

Safeguarding Researchers: A Comprehensive Guide to Handling Poseltinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory professionals working with Poseltinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE.

Item Specification Purpose
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling the powder form or preparing solutions.Minimizes the risk of inhaling the compound.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure risk and maintain the stability of this compound.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

Preparation of Solutions
  • All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

  • For in vitro and ex vivo studies, a 10 mM stock solution can be prepared by dissolving this compound in DMSO.[1]

  • For in vivo studies in animal models, this compound 2HCl can be dissolved in a vehicle of DMSO, Tween 20, and distilled water (1:0.5:28.5 v/v/v).[1]

Storage
  • Store this compound powder at -20°C for long-term storage.[2]

  • Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused this compound and any materials that have come into direct contact with the compound (e.g., pipette tips, tubes, gloves) should be treated as chemical waste.

  • Collection: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.

Experimental Protocols

High-Dimensional Phosphorylation Analysis

This protocol outlines the methodology used to map the effect of this compound on signaling pathways in immune cells.[1]

  • Cell Stimulation: Isolate human peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment: Treat the stimulated immune cells (e.g., B cells, T cells, monocytes) with this compound.

  • Analysis: Measure 94 intracellular signaling nodes, including 81 phosphorylation sites, using high-dimensional phosphorylation analysis technology.[1]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model

This protocol describes the procedure for evaluating the in vivo efficacy of this compound.[1]

  • Animal Model: Induce arthritis in rats using a collagen-induced arthritis model.

  • Drug Administration: Prepare this compound for oral administration in a vehicle of DMSO, Tween 20, and distilled water.[1] Administer the compound to the CIA model rats.

  • Efficacy Assessment: Monitor and measure the severity of arthritis and histological changes in the joints.[1]

  • Pharmacokinetic and Pharmacodynamic Analysis: Collect whole blood at indicated times to analyze plasma concentrations of this compound and assess BTK occupancy and phosphorylation in splenocytes.[1]

Visualizing the Mechanism of Action

This compound is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][3] Its inhibitory action disrupts downstream signaling cascades involved in B-cell proliferation, activation, and survival.[1]

Poseltinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Inhibition Inhibition by this compound BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT Downstream Downstream Signaling PLCg2->Downstream AKT->Downstream This compound This compound This compound->BTK caption This compound inhibits BTK phosphorylation, blocking downstream signaling.

Caption: this compound's inhibition of BTK phosphorylation.

The following diagram illustrates the general workflow for preparing and handling this compound in a laboratory setting.

Poseltinib_Handling_Workflow cluster_prep Solution Preparation (in Fume Hood) cluster_exp Experimental Use cluster_disposal Waste Disposal start Start: Receive this compound inspect Inspect Container start->inspect store_powder Store Powder at -20°C inspect->store_powder weigh Weigh this compound Powder store_powder->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve store_solution Store Stock Solution (-20°C or -80°C) dissolve->store_solution use_exp Use in Experiments store_solution->use_exp collect_waste Collect Contaminated Waste use_exp->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose end End dispose->end

Caption: General laboratory workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.